Product packaging for Acetyl coenzyme A sodium salt(Cat. No.:)

Acetyl coenzyme A sodium salt

Cat. No.: B10770486
M. Wt: 809.6 g/mol
InChI Key: ZSLZBFCDCINBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetyl coenzyme A sodium salt is a critical high-energy metabolite that serves as a central node in cellular metabolism, linking carbohydrate, lipid, and amino acid pathways. Its core research value lies in its role as the universal acetyl group donor for a wide range of biochemical studies. Researchers utilize it to investigate the regulation of the tricarboxylic acid (TCA) cycle, where it condenses with oxaloacetate in the citrate synthase reaction . It is also the essential substrate for studies on histone and protein acetylation, a key mechanism for epigenetic regulation and control of gene expression . Beyond energy metabolism, Acetyl-CoA is a fundamental building block for de novo synthesis of fatty acids and sterols . In neurological research, alterations in acetyl-CoA levels are linked to studies of neurodegenerative diseases, including Alzheimer's disease, where it is a precursor for the neurotransmitter acetylcholine . The sodium salt form offers enhanced stability and solubility for in vitro applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38N7O17P3S B10770486 Acetyl coenzyme A sodium salt

Properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLZBFCDCINBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861618
Record name S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} ethanethioate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Cellular Biosynthesis and Subcellular Localization of Acetyl Coenzyme a

Generation of Acetyl Coenzyme A from Carbohydrate Catabolism

The breakdown of carbohydrates, particularly glucose through glycolysis, is a primary source of acetyl-CoA. wikipedia.org The final product of glycolysis, pyruvate (B1213749), is transported into the mitochondria to be converted into acetyl-CoA. creative-proteomics.commdpi.com

Pyruvate Dehydrogenase Complex (PDC)-Mediated Conversion of Pyruvate to Acetyl Coenzyme A

The reaction catalyzed by the PDC is a critical control point in glucose metabolism. nih.gov In eukaryotes, the PDC is found within the mitochondria. tuscany-diet.net Pyruvate, produced in the cytosol via glycolysis, is transported across the inner mitochondrial membrane into the matrix, where it encounters the PDC. tuscany-diet.netyoutube.com

The multi-step process catalyzed by the PDC can be summarized as follows:

Decarboxylation of Pyruvate: The E1 component, with its thiamine (B1217682) pyrophosphate (TPP) cofactor, decarboxylates pyruvate, releasing carbon dioxide. youtube.com

Oxidation and Transfer: The resulting hydroxyethyl (B10761427) group is oxidized to an acetyl group and transferred to the lipoamide (B1675559) cofactor of the E2 component. tuscany-diet.netyoutube.com

Formation of Acetyl-CoA: The E2 enzyme then transfers the acetyl group to coenzyme A, forming acetyl-CoA. tuscany-diet.netyoutube.com

Regeneration of Lipoamide: The E3 component reoxidizes the reduced lipoamide, transferring electrons to FAD to form FADH2, which in turn reduces NAD+ to NADH. youtube.com

Regulation of Pyruvate Dehydrogenase Complex Activity by Acetyl Coenzyme A Levels

The activity of the pyruvate dehydrogenase complex (PDC) is tightly regulated to match the cell's energy needs. nih.gov This regulation occurs through both allosteric mechanisms and covalent modification, with acetyl-CoA levels playing a significant inhibitory role. themedicalbiochemistrypage.orglibretexts.org

High levels of acetyl-CoA, along with NADH, act as direct allosteric inhibitors of the PDC. themedicalbiochemistrypage.orglibretexts.org These molecules signal that the cell has an adequate supply of energy, thus reducing the flow of pyruvate into the citric acid cycle. libretexts.org Acetyl-CoA and NADH achieve this by directly inhibiting the E2 and E3 components of the complex, respectively, and also by activating pyruvate dehydrogenase kinases (PDKs). themedicalbiochemistrypage.orgnih.gov

PDKs are a family of enzymes that inactivate the PDC by phosphorylating specific serine residues on the E1 subunit. wikipedia.orgthemedicalbiochemistrypage.org Increased concentrations of acetyl-CoA and NADH stimulate the activity of PDKs, leading to the phosphorylation and subsequent inactivation of the PDC. themedicalbiochemistrypage.orge-dmj.org Conversely, when acetyl-CoA and NADH levels are low, and levels of their precursors, CoA and NAD+, are high, PDK activity is inhibited. e-dmj.org This allows pyruvate dehydrogenase phosphatases (PDPs) to dephosphorylate and reactivate the PDC. wikipedia.org This regulatory mechanism ensures that carbohydrate stores are conserved when alternative energy sources, such as fatty acids, are being utilized, as fatty acid oxidation also produces acetyl-CoA and NADH. tuscany-diet.net

Table 1: Regulation of Pyruvate Dehydrogenase Complex (PDC) Activity

Regulator Effect on PDC Activity Mechanism
Acetyl-CoAInhibitionAllosteric inhibitor of E2; Activator of PDK themedicalbiochemistrypage.orgnih.gov
NADHInhibitionAllosteric inhibitor of E3; Activator of PDK themedicalbiochemistrypage.orgnih.gov
ATPInhibitionActivator of PDK abcam.com
PyruvateActivationInhibitor of PDK libretexts.orge-dmj.org
ADPActivationInhibitor of PDK e-dmj.org
Ca2+ActivationActivator of PDP e-dmj.org

Formation of Acetyl Coenzyme A from Fatty Acid Oxidation (β-Oxidation)

Fatty acid oxidation, also known as β-oxidation, is a major catabolic pathway that breaks down fatty acids to produce acetyl-CoA. aocs.orgwikipedia.org This process occurs primarily within the mitochondria and, for very long chain fatty acids, also in peroxisomes. wikipedia.orglibretexts.org

Before entering the mitochondria, fatty acids are activated in the cytoplasm by the attachment of coenzyme A, a reaction catalyzed by acyl-CoA synthetase. creative-proteomics.comlibretexts.org The resulting fatty acyl-CoA is then transported across the inner mitochondrial membrane via the carnitine shuttle. aocs.org

Once inside the mitochondrial matrix, the fatty acyl-CoA undergoes a cyclical series of four reactions that sequentially shorten the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA in each cycle. aocs.orgwikipedia.org The four core steps of β-oxidation are:

Oxidation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing FADH2. aocs.orgwikipedia.org

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon. aocs.orgwikipedia.org

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH. aocs.orgwikipedia.org

Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. aocs.orgnih.gov

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. nih.gov The acetyl-CoA produced can then enter the citric acid cycle to generate ATP. aocs.org For unsaturated fatty acids, additional enzymes are required to handle the double bonds. nih.govjackwestin.com

Table 2: Key Enzymes in Mitochondrial β-Oxidation

Enzyme Function Product(s)
Acyl-CoA DehydrogenaseOxidation of fatty acyl-CoA aocs.orgwikipedia.orgFADH2, trans-Δ²-Enoyl-CoA
Enoyl-CoA HydrataseHydration of the double bond aocs.orgwikipedia.orgL-β-Hydroxyacyl-CoA
3-Hydroxyacyl-CoA DehydrogenaseOxidation of the hydroxyl group aocs.orgwikipedia.orgNADH, β-Ketoacyl-CoA
ThiolaseCleavage of the carbon chain aocs.orgnih.govAcetyl-CoA, Fatty acyl-CoA (n-2)

Production of Acetyl Coenzyme A from Amino Acid Catabolism

The carbon skeletons of several amino acids can be degraded to produce acetyl-CoA or its precursors. creative-proteomics.com These are often referred to as ketogenic amino acids.

Branched-Chain Amino Acid Degradation Pathways

The branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—are primarily catabolized in extra-hepatic tissues like skeletal muscle. nyu.edu The initial steps for all three are the same: a transamination reaction followed by an oxidative decarboxylation. mdpi.comnih.gov

The transamination is catalyzed by branched-chain aminotransferase (BCAT), which removes the amino group. mdpi.com The resulting branched-chain α-keto acids (BCKAs) are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is mechanistically similar to the PDC. mdpi.comnih.gov This reaction yields the corresponding acyl-CoA derivatives. nih.gov

Following these initial common steps, the degradation pathways diverge:

Leucine: The catabolism of leucine ultimately produces acetyl-CoA and acetoacetate (B1235776). nyu.edunih.gov Acetoacetate can then be converted into two molecules of acetyl-CoA. nih.gov Therefore, leucine is considered strictly ketogenic. nih.gov

Isoleucine: The degradation of isoleucine yields both acetyl-CoA and propionyl-CoA. nyu.edunih.gov Propionyl-CoA can be converted to succinyl-CoA, a citric acid cycle intermediate, making isoleucine both ketogenic and glucogenic. nyu.edu

Valine: The breakdown of valine produces propionyl-CoA, which is then converted to succinyl-CoA. nyu.edunih.gov Thus, valine is considered glucogenic.

Studies in 3T3-L1 adipocytes have shown that leucine and isoleucine catabolism can contribute significantly to the lipogenic acetyl-CoA pool, highlighting the importance of BCAAs as a source for this key metabolite. plos.org

Table 3: Products of Branched-Chain Amino Acid Catabolism

Amino Acid Primary Catabolic Products Classification
LeucineAcetyl-CoA, Acetoacetate nyu.edunih.govKetogenic nih.gov
IsoleucineAcetyl-CoA, Propionyl-CoA nyu.edunih.govKetogenic & Glucogenic nyu.edu
ValinePropionyl-CoA nyu.edunih.govGlucogenic nyu.edu

Acetyl Coenzyme A Synthesis from Acetate (B1210297)

Acetyl-CoA can also be synthesized directly from acetate. This process is catalyzed by acetyl-CoA synthetase (ACSS) enzymes. frontiersin.orgmdpi.com There are different isoforms of this enzyme located in different cellular compartments.

In the cytoplasm and the nucleus, acetyl-CoA synthetase 2 (ACSS2) utilizes acetate to produce acetyl-CoA. frontiersin.orgimrpress.com This pathway is particularly important for providing the acetyl-CoA required for processes like histone acetylation in the nucleus and fatty acid synthesis in the cytoplasm, especially when glucose levels are low. wikipedia.orgimrpress.com

In some organisms and under certain conditions, acetate produced in the mitochondria from acetyl-CoA can be transported to the cytoplasm and then re-converted back to acetyl-CoA by cytosolic ACSS. pnas.org This serves as an alternative route to the canonical citrate (B86180) shuttle for exporting acetyl units from the mitochondria. pnas.orgnih.gov For instance, in procyclic trypanosomes, this acetate-dependent pathway is essential for lipid biosynthesis. pnas.org

The synthesis of acetyl-CoA from acetate is an ATP-dependent reaction. wikipedia.org

Role of Acetyl Coenzyme A Synthetase (ACSS1/ACSS2)

Acetyl-CoA synthetase (ACSS) is an enzyme that catalyzes the conversion of acetate into acetyl-CoA. nih.govresearchgate.net There are two primary isoforms in mammalian cells: ACSS1 and ACSS2.

ACSS1 is a mitochondrial enzyme. snmjournals.orggenecards.org It primarily generates acetyl-CoA from acetate for oxidation within the tricarboxylic acid (TCA) cycle, particularly under ketogenic conditions. snmjournals.orguniprot.org The acetyl-CoA produced by ACSS1 can also be converted to citrate and transported to the cytosol for lipid synthesis. snmjournals.org

ACSS2 is a cytosolic and nuclear enzyme. nih.govsnmjournals.orgmdpi.com It converts acetate into acetyl-CoA, which serves as a precursor for fatty acid and cholesterol synthesis in the cytoplasm. snmjournals.org In the nucleus, ACSS2-derived acetyl-CoA is a critical substrate for histone acetylation, thereby playing a role in the regulation of gene expression. nih.govresearchgate.net Under conditions of metabolic stress, such as low glucose or hypoxia, ACSS2 becomes a crucial provider of acetyl-CoA for both lipogenesis and histone acetylation. nih.govendocrinologia.org.mx

Compartmentalized Generation of Acetyl Coenzyme A

The distinct roles of acetyl-CoA in different cellular compartments necessitate its localized synthesis. The major pools of acetyl-CoA are found in the mitochondria and the cytosol/nucleus. plos.org

Mitochondrial Acetyl Coenzyme A Pool Generation

The mitochondrial matrix is a primary site of acetyl-CoA production. plos.org Here, acetyl-CoA is generated from the catabolism of several key nutrients:

Glucose: Through glycolysis, glucose is converted to pyruvate, which is then transported into the mitochondria and decarboxylated by the pyruvate dehydrogenase complex (PDC) to form acetyl-CoA. endocrinologia.org.mxcreative-proteomics.com

Fatty Acids: Fatty acids undergo beta-oxidation within the mitochondria, a process that sequentially cleaves them into two-carbon acetyl-CoA units. creative-proteomics.com

Amino Acids: The carbon skeletons of certain amino acids can be degraded to produce acetyl-CoA. endocrinologia.org.mx

This mitochondrial acetyl-CoA pool is primarily utilized for two main purposes: entry into the TCA cycle for the production of ATP and reducing equivalents, and as a source for the synthesis of N-acetylaspartate. plos.orgmdpi.com

Cytosolic Acetyl Coenzyme A Pool Generation

The inner mitochondrial membrane is impermeable to acetyl-CoA, preventing its direct transport to the cytosol. plos.orgrrml.ro Therefore, a separate pool of acetyl-CoA must be generated in the cytoplasm. This pool is essential for various biosynthetic processes, including the synthesis of fatty acids, cholesterol, and acetylcholine (B1216132). mdpi.comrrml.ro The generation of cytosolic acetyl-CoA is primarily achieved through two key pathways.

The principal pathway for generating cytosolic acetyl-CoA involves the export of citrate from the mitochondria. plos.org Intramitochondrial acetyl-CoA condenses with oxaloacetate to form citrate, a key intermediate in the TCA cycle. rrml.ro This citrate is then transported across the inner mitochondrial membrane into the cytosol via the citrate transporter. rrml.ro

In the cytosol, the enzyme ATP citrate lyase (ACLY) catalyzes the cleavage of citrate into acetyl-CoA and oxaloacetate, a reaction that requires ATP and coenzyme A. rrml.rounipi.itwikipedia.org This pathway effectively shuttles acetyl-group equivalents from the mitochondria to the cytosol. rrml.ro The resulting cytosolic acetyl-CoA is a fundamental building block for lipogenesis and cholesterologenesis. rrml.ro

Nuclear Acetyl Coenzyme A Pool Synthesis

A distinct pool of acetyl-CoA also exists within the nucleus, which is crucial for histone acetylation and the regulation of gene expression. plos.orgmdpi.com While the nuclear pore complex is permeable to acetyl-CoA, allowing for some diffusion from the cytosol, local synthesis within the nucleus is also critical. unil.chnih.gov

Several enzymes responsible for acetyl-CoA synthesis have been found to localize to the nucleus under specific conditions:

ATP Citrate Lyase (ACLY): Nuclear-localized ACLY can cleave citrate that has entered the nucleus to produce acetyl-CoA directly at sites of gene regulation. plos.orgimrpress.com

Acetyl-CoA Synthetase 2 (ACSS2): ACSS2 is also present in the nucleus and can synthesize acetyl-CoA from acetate. plos.orgendocrinologia.org.mx This is particularly important under metabolic stress conditions. nih.gov

Pyruvate Dehydrogenase Complex (PDC): In certain cellular contexts, the PDC can translocate from the mitochondria to the nucleus to generate acetyl-CoA from pyruvate. mdpi.com This nuclear PDC activity has been linked to histone acetylation and cell cycle progression. mdpi.com

The localized production of nuclear acetyl-CoA by these enzymes allows for the dynamic regulation of histone acetylation in response to cellular metabolic status, thereby influencing chromatin structure and gene transcription. plos.orgnih.gov

Table of Key Enzymes in Acetyl-CoA Biosynthesis

EnzymeLocationSubstrate(s)Product(s)Primary Function
Acetyl-CoA Synthetase 1 (ACSS1) MitochondriaAcetate, CoA, ATPAcetyl-CoA, AMP, PPiOxidation in TCA cycle
Acetyl-CoA Synthetase 2 (ACSS2) Cytosol, NucleusAcetate, CoA, ATPAcetyl-CoA, AMP, PPiLipid synthesis, histone acetylation
Pyruvate Dehydrogenase Complex (PDC) Mitochondria, NucleusPyruvate, CoA, NAD+Acetyl-CoA, CO2, NADHTCA cycle fuel, histone acetylation
ATP Citrate Lyase (ACLY) Cytosol, NucleusCitrate, CoA, ATPAcetyl-CoA, Oxaloacetate, ADP, PiLipid synthesis, histone acetylation

Metabolic Fates and Downstream Pathways of Acetyl Coenzyme a

Acetyl Coenzyme A in the Tricarboxylic Acid (TCA) Cycle

Condensation with Oxaloacetate by Citrate (B86180) Synthase

The entry of acetyl-CoA into the TCA cycle is initiated by its condensation with a four-carbon molecule, oxaloacetate, to form the six-carbon molecule citrate. teachmephysiology.comnih.gov This reaction is catalyzed by the enzyme citrate synthase. gonzaga.edunzytech.com The reaction is a mixed aldol-Claisen ester condensation and is highly exergonic, which helps to drive the cycle forward. gonzaga.edunih.gov

The binding of substrates to citrate synthase occurs in a specific order. Oxaloacetate is the first substrate to bind, which induces a conformational change in the enzyme, creating a binding site for acetyl-CoA. gonzaga.edunzytech.com This sequential binding ensures that the energy released from the cleavage of the high-energy thioester bond in acetyl-CoA drives the condensation reaction. nzytech.com The subsequent hydrolysis of the intermediate, citryl-CoA, to citrate and free coenzyme A further contributes to the irreversibility of the reaction. gonzaga.edu

Studies on citrate synthase from pig heart have shown that the enzyme is subject to substrate inhibition by acetyl-CoA, which can form a productive enzyme-acetyl-CoA complex. nih.gov The binding of acetyl-CoA to the enzyme influences the binding kinetics of oxaloacetate. nih.gov

Role in ATP and Reducing Equivalent Production

The primary energetic output of the TCA cycle is not direct ATP synthesis but the production of reducing equivalents, namely NADH and FADH₂, which subsequently donate their electrons to the electron transport chain to generate a large amount of ATP through oxidative phosphorylation. nih.govinteresjournals.org For each molecule of acetyl-CoA that enters the cycle, a series of oxidation-reduction reactions occur, leading to the generation of energy-rich molecules.

One turn of the TCA cycle produces:

3 molecules of NADH creative-proteomics.com

1 molecule of FADH₂ creative-proteomics.com

1 molecule of GTP (or ATP) wikipedia.org

The specific steps generating these molecules are catalyzed by distinct enzymes:

Isocitrate dehydrogenase and α-ketoglutarate dehydrogenase produce NADH. gpnotebook.comdroracle.ai

Succinyl-CoA synthetase produces GTP (which is equivalent to ATP). gpnotebook.com

Succinate dehydrogenase produces FADH₂. gpnotebook.com

Malate (B86768) dehydrogenase produces the final NADH. gpnotebook.com

These reducing equivalents are crucial for cellular respiration. Each molecule of NADH yields approximately 2.5 molecules of ATP, and each FADH₂ molecule yields about 1.5 molecules of ATP when oxidized in the electron transport chain. droracle.ai Therefore, the complete oxidation of one molecule of acetyl-CoA in the TCA cycle and subsequent oxidative phosphorylation results in the generation of a significant amount of ATP. gpnotebook.com The total yield is estimated to be around 10 to 12 ATP molecules per acetyl-CoA. gpnotebook.com

Table 1: Energy Yield from One Turn of the TCA Cycle per Molecule of Acetyl-CoA

ProductQuantityATP Equivalent
NADH3~7.5
FADH₂1~1.5
GTP11
Total ~10

Anabolic Utilization of Acetyl Coenzyme A

Beyond its catabolic role in the TCA cycle, acetyl-CoA is a fundamental building block for various anabolic pathways, where it is used to synthesize essential molecules. rsc.org When cellular energy levels are high, acetyl-CoA can be diverted from the TCA cycle to be used in biosynthetic processes. nih.gov

Fatty Acid Biosynthesis

Fatty acid synthesis is the process of creating fatty acids from acetyl-CoA and NADPH. wikipedia.org This process occurs in the cytosol and is particularly active in lipogenic tissues like the liver and adipose tissue. wikipedia.orgwikipedia.org When there is an excess of carbohydrates, they are converted to acetyl-CoA, which is then used for fatty acid synthesis, allowing the body to store excess energy as fat. nih.gov

The process begins with the transport of acetyl-CoA from the mitochondria, where it is primarily generated, to the cytosol. This is achieved via the citrate shuttle, where mitochondrial acetyl-CoA first condenses with oxaloacetate to form citrate, which is then transported to the cytosol and cleaved back into acetyl-CoA and oxaloacetate by ATP citrate lyase. nih.govnih.gov

The initial and committed step in fatty acid synthesis is the carboxylation of cytosolic acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. wikipedia.orgresearchgate.net Subsequently, the fatty acid synthase complex utilizes acetyl-CoA as a primer and sequentially adds two-carbon units from malonyl-CoA to the growing fatty acid chain. libretexts.org This series of reactions, involving condensation, reduction, dehydration, and another reduction, ultimately leads to the synthesis of palmitate, a 16-carbon saturated fatty acid. libretexts.org

Regulation by Acetyl Coenzyme A Carboxylase (ACC1/ACC2)

Acetyl-CoA carboxylase (ACC) is the key regulatory enzyme in fatty acid biosynthesis. libretexts.org In mammals, there are two main isoforms, ACC1 and ACC2, which have different tissue distributions and functions. wikipedia.org ACC1 is primarily located in the cytosol of lipogenic tissues and is responsible for producing the malonyl-CoA used for fatty acid synthesis. wikipedia.orgnih.gov ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, acts as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the transport of fatty acids into the mitochondria for β-oxidation. nih.govnih.govpnas.org

The regulation of ACC is complex and occurs at multiple levels:

Allosteric Regulation : Citrate acts as an allosteric activator of ACC, signaling an abundance of acetyl-CoA and energy. libretexts.org Conversely, long-chain fatty acyl-CoAs, the end-products of the pathway, are allosteric inhibitors. libretexts.orgfrontiersin.org

Covalent Modification : ACC activity is regulated by phosphorylation and dephosphorylation. The enzyme is inactivated by phosphorylation, a process stimulated by hormones like glucagon (B607659) and by the AMP-activated protein kinase (AMPK), which senses low cellular energy levels. libretexts.orgpnas.org Insulin (B600854), on the other hand, promotes the dephosphorylation and activation of ACC. libretexts.orgpnas.org

Transcriptional Regulation : The expression of ACC genes is controlled by transcription factors that respond to the nutritional state of the cell. For example, diets high in carbohydrates can induce the transcription of ACC genes. wikipedia.orgnih.gov

Cholesterol and Sterol Synthesis (Mevalonate Pathway)

Acetyl-CoA is the sole precursor for the synthesis of cholesterol and other isoprenoids through the mevalonate (B85504) pathway, also known as the HMG-CoA reductase pathway. metwarebio.comwikipedia.org This essential metabolic route is present in all eukaryotes and is crucial for producing a vast array of biomolecules, including steroid hormones, coenzyme Q10, and dolichols. metwarebio.comwikipedia.org

The mevalonate pathway begins in the cytosol with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. metwarebio.comcreative-proteomics.com A third molecule of acetyl-CoA is then added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comfrontiersin.org The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is the rate-limiting step of the pathway. wikipedia.orgnumberanalytics.com

Mevalonate is then converted through a series of phosphorylation and decarboxylation reactions into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). metwarebio.comwikipedia.org These isoprenoid precursors are then used to synthesize a wide range of downstream products. For instance, farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, is a precursor for cholesterol, as well as for protein prenylation and the synthesis of coenzyme Q. metwarebio.comcreative-proteomics.com

Table 2: Key Enzymes in the Initial Steps of the Mevalonate Pathway

EnzymeReaction
Acetyl-CoA acetyltransferase (Thiolase)Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. creative-proteomics.com
HMG-CoA synthaseCondenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA. metwarebio.comfrontiersin.org
HMG-CoA reductaseReduces HMG-CoA to mevalonate. wikipedia.org

The regulation of the mevalonate pathway is tightly controlled, primarily at the level of HMG-CoA reductase, to ensure a balanced production of cholesterol and other essential isoprenoids. creative-proteomics.com

Ketone Body Synthesis

Under metabolic conditions such as fasting, prolonged exercise, or a low-carbohydrate diet, the availability of glucose becomes limited. libretexts.orgrose-hulman.edu In these states, the liver initiates a process called ketogenesis to produce alternative energy sources known as ketone bodies. rose-hulman.eduwikipedia.org This pathway is particularly crucial for supplying fuel to the brain, which cannot directly utilize fatty acids for energy. rose-hulman.edu

The synthesis of ketone bodies begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. rose-hulman.edu Subsequently, HMG-CoA synthase adds another acetyl-CoA molecule to acetoacetyl-CoA, yielding β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). rose-hulman.edu HMG-CoA lyase then cleaves HMG-CoA to produce acetoacetate (B1235776), the first ketone body, and acetyl-CoA. libretexts.orglibretexts.org

Acetoacetate can then follow two main paths. It can be released into the bloodstream or be enzymatically reduced to another ketone body, D-β-hydroxybutyrate, which is more stable. libretexts.orglibretexts.org A small amount of acetoacetate can also spontaneously decarboxylate to form acetone, which is largely exhaled and not readily used for energy. libretexts.orglibretexts.org

Once in the bloodstream, ketone bodies are transported to extrahepatic tissues like the brain, heart, and skeletal muscle. wikipedia.org In these tissues, D-β-hydroxybutyrate is oxidized back to acetoacetate. Acetoacetate is then converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-ketoacid-CoA transferase (thiophorase), an enzyme absent in the liver, which prevents the liver from utilizing the ketone bodies it produces. wikipedia.org Finally, thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. rose-hulman.eduwikipedia.org

EnzymeSubstrate(s)Product(s)Pathway Step
Thiolase2 Acetyl-CoAAcetoacetyl-CoA + CoACondensation
HMG-CoA synthaseAcetoacetyl-CoA + Acetyl-CoAHMG-CoA + CoASynthesis of HMG-CoA
HMG-CoA lyaseHMG-CoAAcetoacetate + Acetyl-CoACleavage to form ketone body
D-β-hydroxybutyrate dehydrogenaseAcetoacetate + NADH + H+D-β-hydroxybutyrate + NAD+Reduction to a more stable ketone body

Synthesis of N-Acetylaspartate and Acetylcholine (B1216132)

Acetyl-CoA serves as the acetyl group donor for the synthesis of two important neurological compounds: N-acetylaspartate (NAA) and acetylcholine (ACh).

N-Acetylaspartate (NAA) Synthesis:

N-acetylaspartate is one of the most abundant metabolites in the central nervous system. pnas.org It is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA in a reaction catalyzed by the enzyme aspartate N-acetyltransferase (Asp-NAT), also known as NAT8L. pnas.orgnih.govuniprot.org NAA is then transported to oligodendrocytes, the myelin-producing cells of the CNS. pnas.org Within oligodendrocytes, the enzyme aspartoacylase hydrolyzes NAA to release acetate (B1210297) and aspartate. pnas.orgnih.gov This acetate is a significant source for the synthesis of acetyl-CoA, which is subsequently used for myelin lipid synthesis. pnas.orgnih.gov Research indicates that NAA provides a substantial portion of the acetyl groups required for myelination during brain development. nih.gov

Acetylcholine (ACh) Synthesis:

Acetylcholine is a crucial neurotransmitter involved in a wide range of physiological functions. Its synthesis occurs in the cytoplasm of cholinergic nerve terminals. nih.govsigmaaldrich.com The enzyme choline (B1196258) acetyltransferase (ChAT) catalyzes the single-step reaction where the acetyl group from acetyl-CoA is transferred to choline, forming acetylcholine and coenzyme A. nih.govnih.gov The acetyl-CoA used for this synthesis is primarily derived from pyruvate (B1213749), a product of glycolysis. nih.govnih.gov The availability of both choline and acetyl-CoA are rate-limiting factors for the synthesis of acetylcholine. tmc.edu Once synthesized, acetylcholine is packaged into synaptic vesicles for release into the synaptic cleft. sigmaaldrich.comnih.gov

Synthesized CompoundPrecursorsEnzymeLocation of Synthesis
N-AcetylaspartateL-aspartate + Acetyl-CoAAspartate N-acetyltransferase (NAT8L)Neuronal mitochondria
AcetylcholineCholine + Acetyl-CoACholine acetyltransferase (ChAT)Cytoplasm of cholinergic neurons

Intermediary Metabolism and Acetyl Coenzyme A Flux

Connection to Glycolysis and Gluconeogenesis

Glycolysis: Glycolysis is the metabolic pathway that breaks down glucose into two molecules of pyruvate. nih.govpromocell.com This process occurs in the cytoplasm of nearly all cells. promocell.com Under aerobic conditions, the pyruvate generated is transported into the mitochondria. jackwestin.comlibretexts.org Inside the mitochondrial matrix, the pyruvate dehydrogenase complex carries out the oxidative decarboxylation of pyruvate, removing a carboxyl group as carbon dioxide and producing a two-carbon acetyl group that is attached to coenzyme A, forming acetyl-CoA. nih.govjackwestin.comlibretexts.org This reaction is a critical link between glycolysis and the citric acid cycle, as it provides the primary substrate for the cycle. jackwestin.comlibretexts.org

Gluconeogenesis: Gluconeogenesis is the synthesis of glucose from non-carbohydrate precursors, such as lactate (B86563), glycerol (B35011), and glucogenic amino acids. mhmedical.compressbooks.pub This pathway is essential for maintaining blood glucose levels during periods of fasting or starvation. mhmedical.com While gluconeogenesis is largely the reverse of glycolysis, there are three irreversible steps in glycolysis that must be bypassed by different enzymes in gluconeogenesis. pressbooks.pubannualreviews.org

Acetyl-CoA plays a crucial regulatory role in gluconeogenesis. nih.gov It acts as an allosteric activator of pyruvate carboxylase, the enzyme that catalyzes the first bypass step, converting pyruvate to oxaloacetate. nih.gov When fatty acid oxidation is high, the resulting increase in mitochondrial acetyl-CoA levels stimulates pyruvate carboxylase, thereby promoting gluconeogenesis and inhibiting the pyruvate dehydrogenase complex to prevent the simultaneous breakdown and synthesis of glucose. nih.gov This ensures that when the cell has sufficient energy from fat metabolism, the available pyruvate is directed towards glucose synthesis rather than oxidation in the citric acid cycle. nih.gov

Integration with Lipid Metabolism

Acetyl-CoA is intricately linked with lipid metabolism, serving as both a product of fatty acid breakdown and a precursor for fatty acid synthesis. wikipedia.orglumenlearning.com

Fatty Acid Oxidation (β-oxidation): During times of low glucose, such as fasting, the body breaks down stored triglycerides into fatty acids and glycerol. lumenlearning.com Fatty acids are transported into the mitochondrial matrix where they undergo β-oxidation. lumenlearning.com This process sequentially cleaves the fatty acid chain into two-carbon acetyl-CoA units. lumenlearning.com These acetyl-CoA molecules can then enter the citric acid cycle to generate ATP or be used for ketone body synthesis in the liver. nih.govlumenlearning.com

Fatty Acid Synthesis (Lipogenesis): When there is an excess of glucose and energy, the surplus acetyl-CoA produced from glycolysis is directed towards fatty acid synthesis. nih.govlumenlearning.com This process primarily occurs in the cytoplasm of liver and adipose cells. lumenlearning.com Since acetyl-CoA is generated in the mitochondria, it must first be transported to the cytoplasm. This is achieved by the condensation of acetyl-CoA with oxaloacetate to form citrate, which can then cross the mitochondrial membrane. nih.govlumenlearning.com In the cytoplasm, ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate. nih.govlumenlearning.com This cytosolic acetyl-CoA is then carboxylated by acetyl-CoA carboxylase to form malonyl-CoA, the committed step in fatty acid synthesis. wikipedia.org Through a series of reactions catalyzed by fatty acid synthase, malonyl-CoA units are added to a growing acyl chain to produce fatty acids, which are then stored as triglycerides. lumenlearning.comjustintimemedicine.com

Metabolic StatePrimary Source of Acetyl-CoAMajor Fate of Acetyl-CoA
Fed State (High Glucose)Glycolysis (from carbohydrates)Fatty Acid Synthesis (Lipogenesis)
Fasting State (Low Glucose)β-oxidation (from fatty acids)Citric Acid Cycle, Ketone Body Synthesis

Link to Protein Metabolism

The metabolism of proteins is also connected to the central metabolic pathways through acetyl-CoA. When proteins are broken down into their constituent amino acids, these amino acids can be utilized in various metabolic pathways after the removal of their amino group (deamination). lumenlearning.com

Certain amino acids, known as ketogenic amino acids, are catabolized to produce acetyl-CoA or its precursor, acetoacetyl-CoA. creative-proteomics.com These include leucine (B10760876), isoleucine, lysine (B10760008), phenylalanine, tryptophan, and tyrosine. The acetyl-CoA generated from the breakdown of these amino acids can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies or fatty acids. wikipedia.orglumenlearning.com

Conversely, some amino acids can be synthesized from intermediates of the citric acid cycle, which are replenished by acetyl-CoA. unil.ch Therefore, acetyl-CoA plays a role in both the catabolism and anabolism of specific amino acids, integrating protein metabolism with carbohydrate and lipid metabolism. unil.chlumenlearning.com

Regulatory Mechanisms of Acetyl Coenzyme a Concentration and Activity

Allosteric Regulation by Acetyl Coenzyme A

Allosteric regulation is a critical mechanism for the rapid control of metabolic pathways, allowing cells to respond swiftly to changes in their energy status and the availability of metabolic intermediates. Acetyl coenzyme A (acetyl-CoA) itself is a key allosteric regulator, influencing the activity of several enzymes involved in central carbon metabolism.

Effects on Pyruvate (B1213749) Dehydrogenase Kinase (PDK)

The pyruvate dehydrogenase complex (PDC) is a crucial mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible decarboxylation of pyruvate to acetyl-CoA. oup.comwikipedia.org The activity of PDC is tightly regulated by a phosphorylation-dephosphorylation cycle, controlled by pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP), respectively. wikipedia.org

Acetyl-CoA, along with NADH, acts as an allosteric activator of PDK. oup.comresearchgate.netnih.gov An increase in the mitochondrial concentrations of acetyl-CoA and NADH, which are products of the PDC reaction and fatty acid β-oxidation, signals a state of high energy charge. nih.govportlandpress.com This leads to the activation of PDK, which then phosphorylates and inactivates the PDC. oup.comwikipedia.org This feedback inhibition prevents the overproduction of acetyl-CoA from pyruvate when the cell has sufficient energy, thus conserving glucose. nih.gov The sensitivity of different PDK isoenzymes to activation by acetyl-CoA varies, contributing to the tissue-specific regulation of glucose metabolism. oup.com For instance, PDK2 is particularly sensitive to activation by acetyl-CoA and NADH. oup.com

The mechanism of PDK activation by acetyl-CoA is linked to the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) subunit of the PDC. nih.gov Acetyl-CoA enhances the acetylation of the reduced lipoyl groups on E2, which in turn promotes the binding and activation of PDK. oup.com

Modulation of Pyruvate Carboxylase Activity

Pyruvate carboxylase (PC) is a biotin-dependent enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate, a vital anaplerotic reaction that replenishes TCA cycle intermediates. wikipedia.orgnih.gov This process is particularly important for gluconeogenesis and lipogenesis. nih.govdroracle.ai

Acetyl-CoA is an essential allosteric activator of pyruvate carboxylase in most organisms. wikipedia.orgdroracle.ainih.govnih.gov The binding of acetyl-CoA to the allosteric site on the PC enzyme induces a conformational change that is necessary for its catalytic activity. wikipedia.orgnih.gov This activation ensures that pyruvate is directed towards the synthesis of oxaloacetate when acetyl-CoA levels are high, which can occur during periods of high fatty acid oxidation. droracle.ai The produced oxaloacetate can then condense with acetyl-CoA to form citrate (B86180), fueling the TCA cycle, or be used for gluconeogenesis. wikipedia.orgnih.gov

The activation of PC by acetyl-CoA is a cooperative process and is crucial for maintaining metabolic homeostasis. droracle.ai It stimulates the cleavage of ATP in the first partial reaction of the catalytic cycle and stabilizes the tetrameric structure of the enzyme in a catalytically competent conformation. droracle.ainih.gov The sensitivity to acetyl-CoA activation can vary between species; for example, the enzyme from Rhizobium etli is strongly activated, while the one from Aspergillus nidulans is not, despite binding acetyl-CoA. researchgate.netmarquette.edu

Enzyme-Specific Control of Acetyl Coenzyme A Metabolism

The cellular concentration and utilization of acetyl-CoA are also controlled through the regulation of enzymes that directly produce or consume it. This enzyme-specific control involves various mechanisms, including allosteric regulation, phosphorylation, and transcriptional control.

Regulation of ATP Citrate Lyase (ACLY)

ATP citrate lyase (ACLY) is a key enzyme in the cytosol that catalyzes the cleavage of citrate to generate acetyl-CoA and oxaloacetate, a reaction that is fundamental for de novo fatty acid and cholesterol synthesis. core.ac.ukrrml.rofrontiersin.org The acetyl-CoA produced by ACLY is also a crucial substrate for histone acetylation, linking cellular metabolism to epigenetic regulation. frontiersin.org

The regulation of ACLY is complex and occurs at multiple levels. The enzyme is a homotetramer, and its multimerization, mediated by its C-terminal domain, is essential for coenzyme A binding and catalytic activity. nih.gov Transcriptional regulation of the ACLY gene is primarily controlled by the sterol regulatory element-binding protein 1 (SREBP-1). rrml.romdpi.com ACLY activity is also modulated by post-translational modifications, including phosphorylation by various kinases and acetylation. mdpi.com For instance, in CD8+ effector memory T cells, ACLY-mediated conversion of pyruvate-derived citrate to acetyl-CoA is essential for rapid interferon-gamma (IFNγ) production, likely through histone acetylation at the IFNγ locus. frontiersin.org

Control of Acetyl Coenzyme A Synthetase (ACSS)

Acetyl-CoA synthetase (ACSS) provides an alternative route for acetyl-CoA production by catalyzing the conversion of acetate (B1210297), CoA, and ATP into acetyl-CoA, AMP, and pyrophosphate. nih.govpnas.org In mammals, there are two main isoforms: ACSS1, which is mitochondrial, and ACSS2, which is primarily cytosolic.

The activity of ACSS is regulated by post-translational modifications, particularly reversible lysine (B10760008) acetylation. nih.govpnas.org In a wide range of organisms, from bacteria to humans, a conserved lysine residue within the active site of ACSS is a target for acetylation. nih.govpnas.org Acetylation of this lysine residue inactivates the enzyme. nih.govresearchgate.net

In Bacillus subtilis, the protein acetyltransferase AcuA uses acetyl-CoA to acetylate and inactivate AcsA (the bacterial homolog of ACSS). nih.govasm.org The deacetylase AcuC then removes this acetyl group to reactivate the enzyme. nih.govasm.org Similarly, in human mitochondria, the sirtuin SIRT3 deacetylates and activates AceCS2 (the human mitochondrial ACSS). pnas.org This regulatory mechanism allows the cell to control acetyl-CoA production from acetate based on its metabolic state. pnas.org

Modulations of Acetyl Coenzyme A Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA, which is the committed step in fatty acid biosynthesis. nih.govwikipedia.org Malonyl-CoA is also a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. portlandpress.comnih.gov In mammals, two major isoforms exist: ACC1, which is cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the mitochondrial membrane and regulates fatty acid oxidation. wikipedia.org

The regulation of ACC is multifaceted and involves allosteric control, covalent modification, and transcriptional regulation. nih.govportlandpress.com

Allosteric Regulation: Citrate and other dicarboxylic acids are powerful allosteric activators of ACC, promoting the polymerization of the enzyme into an active filamentous form. portlandpress.comnih.gov Conversely, long-chain fatty acyl-CoAs, such as palmitoyl-CoA, act as feedback inhibitors, causing depolymerization and inactivation of the enzyme. wikipedia.orgfrontiersin.org

Covalent Modification: ACC activity is rapidly regulated by phosphorylation. wikipedia.orgportlandpress.com The AMP-activated protein kinase (AMPK) phosphorylates and inactivates ACC in response to a low energy state (high AMP/ATP ratio). wikipedia.org Hormones like glucagon (B607659) and epinephrine (B1671497) also lead to the phosphorylation and inactivation of ACC, mediated by cAMP-dependent pathways. portlandpress.com Insulin (B600854), on the other hand, promotes the dephosphorylation and activation of ACC through the action of protein phosphatase 2A (PP2A). wikipedia.org

Transcriptional Regulation: The expression of ACC genes is regulated by nutritional and hormonal signals. nih.gov For example, SREBP-1c is a key transcription factor that upregulates the expression of ACC1 in response to insulin. frontiersin.org

This intricate regulation ensures that fatty acid synthesis is active when energy and building blocks are abundant, and is switched off when energy is scarce or when there is an excess of fatty acids. nih.govportlandpress.com

Interactive Data Table: Regulatory Mechanisms of Key Enzymes

EnzymeAllosteric ActivatorsAllosteric InhibitorsPhosphorylation EffectKey Regulators
Pyruvate Dehydrogenase Kinase (PDK) Acetyl-CoA, NADH oup.comresearchgate.netnih.govPyruvate, ADP researchgate.netnih.govN/A (PDK is a kinase)PDC, E2 Subunit oup.comnih.gov
Pyruvate Carboxylase (PC) Acetyl-CoA droracle.ainih.govAspartate marquette.edu-Biotin wikipedia.org
ATP Citrate Lyase (ACLY) --Activation mdpi.comSREBP-1 rrml.romdpi.com
Acetyl-CoA Synthetase (ACSS) -Acetylation nih.govresearchgate.net-SIRT3 (deacetylase) pnas.org
Acetyl-CoA Carboxylase (ACC) Citrate portlandpress.comnih.govFatty Acyl-CoAs wikipedia.orgfrontiersin.orgInactivation wikipedia.orgAMPK, Insulin, Glucagon wikipedia.orgportlandpress.com

Influence of Cellular Energetic State and Nutrient Availability on Acetyl Coenzyme A Pools

The cellular pools of acetyl-CoA are in a constant state of flux, dynamically responding to the energetic state of the cell and the availability of various nutrients. nih.govamegroups.org Intracellular levels of acetyl-CoA serve as a critical gauge of the cell's metabolic condition, influencing a wide array of processes from energy metabolism to cell growth. nih.gov The balance between catabolism and anabolism is significantly influenced by the concentration of acetyl-CoA and the ratio of acetyl-CoA to Coenzyme A (CoA). mdpi.com

In a "fed" or growth state, characterized by high nutrient availability, there is an abundance of carbon sources like glucose. This leads to increased glycolysis, producing pyruvate which is converted to acetyl-CoA in the mitochondria by the Pyruvate Dehydrogenase Complex (PDC). nih.gov High levels of ATP and NADH, indicators of a high-energy state, inhibit the PDC to prevent excessive acetyl-CoA production. creative-proteomics.comkhanacademy.org Under these conditions of energy surplus, mitochondrial citrate, formed from acetyl-CoA, is transported to the cytosol. nih.gov There, the enzyme ATP citrate lyase (ACLY) cleaves it to regenerate a nucleocytosolic pool of acetyl-CoA. nih.govimrpress.com This cytosolic acetyl-CoA is then readily available for anabolic processes such as the synthesis of fatty acids and cholesterol, effectively storing the excess energy from carbohydrates as fat. nih.govnih.gov High nucleocytosolic acetyl-CoA levels are therefore a signature of a growth state. nih.gov

Conversely, in a "fasted" or survival state, such as during nutrient limitation or prolonged exercise, the cell shifts its metabolic priorities from growth to energy production. nih.gov With glucose being scarce, the cell turns to the beta-oxidation of fatty acids as a primary source of acetyl-CoA. nih.govcreative-proteomics.com This process generates a large pool of acetyl-CoA within the mitochondria. nih.gov This mitochondrial acetyl-CoA is then primarily directed into the tricarboxylic acid (TCA) cycle to generate ATP. nih.govfrontiersin.org In liver cells during fasting, mitochondrial acetyl-CoA is also used to synthesize ketone bodies, which serve as an alternative fuel source for tissues like the brain and heart. nih.govfrontiersin.org Under these low-energy conditions, nucleocytosolic acetyl-CoA levels decrease, and pathways that channel acetyl-CoA into the mitochondria are engaged. nih.gov

Acetate can also serve as a crucial source for acetyl-CoA, particularly under conditions of metabolic stress like hypoxia or low nutrient availability. researchgate.net The enzyme acetyl-CoA synthetase 2 (ACSS2), located in the cytosol and nucleus, converts acetate into acetyl-CoA. imrpress.comfrontiersin.org This pathway becomes particularly important for maintaining acetyl-CoA pools for processes like histone acetylation when glucose and oxygen are limited. nih.govresearchgate.net The regulation of these key enzymes ensures that acetyl-CoA generation is tightly coupled to the cell's metabolic needs. imrpress.comnumberanalytics.com

Table 1: Regulation of Key Enzymes in Acetyl-CoA Metabolism by Cellular State
EnzymeLocationFunctionRegulation by High Energy/Nutrient State (e.g., High ATP, Glucose)Regulation by Low Energy/Nutrient State (e.g., High AMP, Fasting)
Pyruvate Dehydrogenase Complex (PDC)MitochondriaConverts pyruvate to acetyl-CoAInhibited by high levels of Acetyl-CoA and NADH. creative-proteomics.com Inactivated by phosphorylation via pyruvate dehydrogenase kinase (PDK). creative-proteomics.comActivated by ADP and its substrate, pyruvate. khanacademy.org
ATP Citrate Lyase (ACLY)Cytosol, NucleusConverts citrate to acetyl-CoAActivity is high when citrate (transported from mitochondria) is abundant, supporting fatty acid synthesis and histone acetylation. nih.govnih.govimrpress.comActivity is reduced as less citrate is exported from mitochondria. nih.gov
Acetyl-CoA Synthetase 2 (ACSS2)Cytosol, NucleusConverts acetate to acetyl-CoALess active when primary nutrients like glucose are abundant. researchgate.netInduced by nutrient deficiency (e.g., hypoxia, low serum) to utilize acetate as a carbon source. nih.govimrpress.comresearchgate.net

Compartmental Control and Transport of Acetyl Coenzyme A

A defining characteristic of eukaryotic cell metabolism is the compartmentalization of biochemical pathways into distinct organelles. plos.orgadpcollege.ac.in Acetyl-CoA metabolism is a prime example of this principle, with distinct pools of this crucial metabolite located in the mitochondria, cytosol, nucleus, and peroxisomes. plos.orgmdpi.com The membranes separating these compartments are generally impermeable to acetyl-CoA, necessitating specific transport systems or local synthesis within each compartment to meet functional demands. plos.orgnih.gov

The majority of acetyl-CoA is generated within the mitochondria through the oxidation of pyruvate, fatty acids, and certain amino acids. creative-proteomics.comfrontiersin.org This mitochondrial acetyl-CoA is primarily used for energy production via the TCA cycle. adpcollege.ac.in However, for anabolic processes like fatty acid synthesis, which occur in the cytosol, acetyl-CoA must be exported from the mitochondria. adpcollege.ac.in Since there is no direct transporter for acetyl-CoA across the inner mitochondrial membrane, the cell employs a shuttle system. frontiersin.org Acetyl-CoA first condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase. nih.gov Citrate is then transported across the mitochondrial membrane into the cytosol by the citrate carrier (CIC). frontiersin.org In the cytosol, ATP-citrate lyase (ACLY) cleaves citrate, regenerating acetyl-CoA and oxaloacetate. nih.gov This pathway is the primary mechanism for supplying the cytosolic acetyl-CoA required for lipid synthesis and protein acetylation. nih.govfrontiersin.org

Another transport mechanism involves the carnitine shuttle. The enzyme carnitine acetyltransferase (CrAT) can reversibly convert acetyl-CoA to acetylcarnitine. frontiersin.org Acetylcarnitine can then be transported across mitochondrial membranes, providing another means of transferring acetyl groups between compartments. frontiersin.orgdroracle.ai This system is crucial for transporting long-chain fatty acids into the mitochondria for beta-oxidation but also contributes to the transport of acetyl groups. droracle.airesearchgate.net

The existence of a distinct nuclear pool of acetyl-CoA is critical for epigenetic regulation, as it is the sole acetyl donor for histone acetylation, a key post-translational modification that influences gene expression. nih.gov While the nuclear membrane is permeable to cytoplasmic acetyl-CoA, evidence suggests that nuclear and cytosolic pools can be functionally distinct. nih.govmdpi.com Key enzymes for acetyl-CoA synthesis, including ACLY, ACSS2, and even the PDC, have been found within the nucleus. nih.govimrpress.commdpi.com This localized synthesis allows for rapid changes in histone acetylation in response to specific stimuli, directly linking cellular metabolism to the regulation of the genome. nih.gov

Peroxisomes also contain a distinct pool of acetyl-CoA, generated primarily through the β-oxidation of very long-chain or branched-chain fatty acids. biorxiv.org This peroxisomal acetyl-CoA can be a source for lipogenic acetyl-CoA, highlighting the role of inter-organelle crosstalk in maintaining acetyl-CoA homeostasis under fluctuating nutrient conditions. biorxiv.org

Acetyl Coenzyme a in Epigenetic and Post Translational Modifications

Acetyl Coenzyme A as a Substrate for Histone Acetylation

Histone acetylation is a critical epigenetic modification that regulates gene expression. wikipedia.org This process involves the transfer of an acetyl group from acetyl-CoA to the lysine (B10760008) residues on the N-terminal tails of histone proteins. wikipedia.orgwikipedia.org This modification is fundamental to altering chromatin structure and accessibility, thereby modulating gene transcription. epigenie.comepigentek.com

The enzymatic transfer of the acetyl group from acetyl-CoA to histones is catalyzed by a family of enzymes known as histone acetyltransferases (HATs), also referred to as lysine acetyltransferases (KATs). wikipedia.orgnih.gov These enzymes play a central role in gene regulation by acetylating specific lysine residues on histone tails. wikipedia.org The basic mechanism involves the direct attack of the lysine-containing substrate on the enzyme-bound acetyl-CoA. nih.gov

HATs are broadly categorized into two main types based on their subcellular localization. epigenie.comType A HATs are located in the nucleus and are responsible for acetylating histones within the chromatin context. epigenie.com Examples include Gcn5, p300/CBP, and TAFII250, which often work in conjunction with transcriptional activators to enhance gene expression. wikipedia.orgType B HATs , found in the cytoplasm, acetylate newly synthesized histones before their assembly into nucleosomes. epigenie.com

Different families of HATs, such as the Gcn5-related N-acetyltransferases (GNATs) and the MYST family, employ distinct catalytic strategies to facilitate the acetyl transfer. wikipedia.org The specificity of HATs for particular lysine residues is often modulated by their assembly into multisubunit complexes, which can enhance their catalytic activity and target them to specific genomic loci. wikipedia.orgnih.gov

The levels of histone acetylation are dynamically linked to the availability of nuclear acetyl-CoA. frontiersin.orgcncb.ac.cn Since the Michaelis constant (Km) of many HATs for acetyl-CoA is within the range of physiological cellular concentrations, fluctuations in acetyl-CoA levels can directly impact the rate of histone acetylation. cncb.ac.cn This dynamic interplay positions acetyl-CoA as a key metabolic sensor that links the cell's energy status to epigenetic regulation. frontiersin.orgcncb.ac.cn

Recent studies have shown that cellular changes in acetyl-CoA concentration are reflected in the levels of histone acetylation. embopress.org For instance, in yeast, high levels of acetyl-CoA have a determinative role in histone acetylation and the subsequent epigenetic regulation of gene expression. frontiersin.org The nuclear pool of acetyl-CoA can be generated through various pathways, including the conversion of citrate (B86180) by ATP-citrate lyase (ACLY) and the synthesis from acetate (B1210297) by acyl-coenzyme A synthetase 2 (ACSS2). frontiersin.orgembopress.org The localization of these acetyl-CoA producing enzymes within the nucleus can lead to localized increases in histone acetylation levels. embopress.org

The turnover of histone acetylation is a rapid process, with both HATs and histone deacetylases (HDACs) contributing to the dynamic state of this epigenetic mark. epigenie.com This rapid turnover is believed to be crucial for the precise temporal control of transcription. epigenie.com

Histone acetylation is strongly associated with transcriptional activation. wikipedia.orgwikipedia.org The addition of an acetyl group to lysine residues neutralizes their positive charge, which weakens the electrostatic interaction between the histone tails and the negatively charged DNA backbone. wikipedia.orgwikipedia.org This charge neutralization is thought to lead to a more relaxed or "open" chromatin structure, known as euchromatin. wikipedia.orgwikipedia.org

This relaxed chromatin state increases the accessibility of DNA to the transcriptional machinery, including transcription factors and RNA polymerase II, thereby facilitating gene expression. wikipedia.orgwikipedia.orgepigentek.comembopress.org Furthermore, acetylated lysine residues can act as binding platforms for proteins containing specific domains, such as bromodomains, which are often found in chromatin remodeling complexes and transcription coactivators. wikipedia.org

The acetylation of histones is a reversible process, and the removal of acetyl groups by histone deacetylases (HDACs) restores the positive charge on lysine residues, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. wikipedia.orgresearchgate.net Therefore, the balance between HAT and HDAC activity, influenced by the availability of acetyl-CoA, is a critical determinant of gene expression patterns. wikipedia.org

Dynamics of Histone Acetylation in Response to Acetyl Coenzyme A Availability

Acetylation of Non-Histone Proteins

Beyond histones, acetyl-CoA serves as the acetyl donor for the acetylation of a vast number of non-histone proteins, including metabolic enzymes, transcription factors, and structural proteins. wikipedia.orgwikipedia.orgfrontiersin.org This post-translational modification is a widespread regulatory mechanism that impacts various cellular processes. unil.ch

A significant number of enzymes involved in key metabolic pathways, such as glycolysis, the TCA cycle, and fatty acid metabolism, are subject to acetylation. unil.chrupress.org The acetylation of these enzymes can modulate their activity, stability, and interactions. rupress.org

The availability of acetyl-CoA, a central metabolite, directly links the metabolic state of the cell to the regulation of these enzymes. unil.chrupress.org For example, the acetylation of acetyl-CoA synthetase itself at an active site lysine acts as a feedback inhibition mechanism in response to high levels of acetyl-CoA. nih.gov

Acetylation can regulate enzyme activity through several mechanisms:

Neutralizing charge in the active site: Acetylation of a lysine residue within an enzyme's active site can abolish its positive charge, impairing its ability to bind negatively charged substrates and thus reducing catalytic activity. rupress.org

Altering protein conformation: The addition of an acetyl group can induce conformational changes that affect enzyme function.

Regulating protein degradation: Acetylation can target metabolic enzymes for degradation through the proteasome or lysosome, thereby controlling their cellular levels. rupress.org

Acetyl-CoA-dependent acetylation is also a critical modification for transcription factors and structural proteins. wikipedia.orgfrontiersin.org The acetylation of transcription factors can influence their DNA binding affinity, stability, and interaction with other proteins, thereby modulating their transcriptional activity. tandfonline.comresearchgate.net

For instance, the general transcription factor IIB (TFIIB) can undergo auto-acetylation in the presence of acetyl-CoA, which enhances its interaction with another transcription factor, TFIIF, and leads to activated transcription. tandfonline.comnih.gov This suggests that cellular levels of acetyl-CoA may directly regulate the transcription of certain genes. tandfonline.com Similarly, the acetylation of the transcriptional activator EKLF by the coactivator p300 is important for its function. nih.gov

Structural proteins are also targets of acetylation, which can affect their assembly and function. wikipedia.org While research in this area is ongoing, the acetylation of these proteins highlights the broad impact of this acetyl-CoA-dependent modification on cellular architecture and organization.

Acetyl Coenzyme A-Dependent Modification of Metabolic Enzymes

Interplay with Deacetylation Mechanisms (e.g., Sirtuins, HDACs)

The level of protein and histone acetylation is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov While HATs utilize acetyl-CoA to add acetyl groups, HDACs remove them, playing a crucial role in reversing the acetylation process. wikipedia.org This balance is fundamental for controlling gene expression, as acetylation is generally associated with transcriptional activation, while deacetylation is linked to transcriptional repression. wikipedia.org

HDACs are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins. nih.gov They are broadly classified into two main families: the "classical" zinc-dependent HDACs and the NAD+-dependent sirtuins (SIRTs). mdpi.com The interplay between HATs and HDACs is not merely a simple on/off switch but a dynamic process where both types of enzymes can be present at the same gene promoters, creating a poised state for rapid transcriptional responses. nih.gov

Sirtuins, a class of NAD+-dependent deacetylases, are particularly noteworthy for their direct link to the cell's metabolic state through their reliance on NAD+. oup.com There are seven mammalian sirtuins (SIRT1-7), which exhibit diverse subcellular localizations and substrate specificities. nih.gov For instance, SIRT1, located primarily in the nucleus, can deacetylate histones and various transcription factors, thereby influencing gene expression and cellular processes like autophagy. nih.govmdpi.com The activity of sirtuins is sensitive to the cellular NAD+/NADH ratio, which fluctuates with the energy status of the cell. oup.com

The relationship between acetyl-CoA availability and deacetylation mechanisms is intricate. For example, a reduction in acetyl-CoA levels can lead to sirtuin-mediated histone deacetylation. nih.gov Conversely, the activity of some sirtuins can influence acetyl-CoA metabolism. SIRT1, for instance, can activate acetyl-CoA synthetase 2 (ACSS2) by deacetylation, thereby promoting the synthesis of acetyl-CoA from acetate, especially under low-nutrient conditions. mdpi.comfrontiersin.org This creates a feedback loop where the deacetylase can modulate the availability of the substrate for its opposing enzymes, the HATs.

Furthermore, the products of deacetylation can also have signaling roles. The acetate generated by HDACs can be co-exported with protons to regulate intracellular pH. frontiersin.org In the case of sirtuins, the deacetylation reaction yields O-acetyl-ADP-ribose, which can participate in other cellular processes like enhancing transcriptional silencing at telomeres. frontiersin.org

The dynamic equilibrium between acetylation and deacetylation is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases. nih.gov The activities of both HATs and HDACs are tightly regulated, and their interplay ensures that the epigenetic landscape can respond appropriately to both internal and external cues. nih.govresearchgate.net

Interactive Data Table: Overview of Histone Deacetylase (HDAC) Classes

HDAC Class Members Cofactor Primary Location Key Characteristics
Class I HDAC1, HDAC2, HDAC3, HDAC8Zn2+NucleusInvolved in cell proliferation and differentiation. nih.govunits.it
Class IIa HDAC4, HDAC5, HDAC7, HDAC9Zn2+Nucleus and CytoplasmShuttle between the nucleus and cytoplasm.
Class IIb HDAC6, HDAC10Zn2+Primarily CytoplasmDeacetylate non-histone proteins like tubulin. units.it
Class III (Sirtuins) SIRT1-7NAD+Nucleus, Cytoplasm, MitochondriaLinked to cellular metabolism and stress responses. mdpi.comoup.com
Class IV HDAC11Zn2+Nucleus and CytoplasmShares features with both Class I and Class II.

Acetyl Coenzyme A as a Metabolic Signaling Molecule in Epigenetics

Acetyl-CoA stands at the crossroads of numerous metabolic pathways, including glucose oxidation, fatty acid synthesis and oxidation, and amino acid catabolism. sochob.clmdpi.com Its central position makes it an ideal candidate to act as a metabolic sensor, translating the cell's energetic and nutritional status into changes in the epigenetic landscape. nih.govnih.gov The concentration of acetyl-CoA within the cell, particularly in the nucleocytosolic pool, fluctuates in response to nutrient availability and metabolic state. nih.govresearchgate.net These fluctuations directly impact the activity of histone acetyltransferases (HATs), which use acetyl-CoA as the sole donor for the acetylation of histones and other proteins. mdpi.comacs.org

The connection between acetyl-CoA levels and histone acetylation is a direct mechanism for metabolic signaling. When nutrients are abundant, leading to high levels of acetyl-CoA, HATs are more active, resulting in increased histone acetylation. nih.gov This generally leads to a more open chromatin structure, promoting the expression of genes involved in growth and proliferation. nih.govnih.gov Conversely, under conditions of nutrient limitation or metabolic stress, acetyl-CoA levels decrease, leading to reduced HAT activity and a more condensed chromatin state, which can repress growth-related genes and activate stress-response pathways. nih.govlife-science-alliance.org

Several key findings underscore the role of acetyl-CoA as a metabolic signaling molecule in epigenetics:

Nutrient Sensing: Studies have shown that changes in glucose availability directly correlate with the levels of histone acetylation in a manner dependent on ATP-citrate lyase (ACLY), the enzyme that generates nucleocytosolic acetyl-CoA from citrate. mdpi.com This demonstrates a direct link between carbohydrate metabolism and epigenetic regulation.

Cellular Differentiation: The levels of acetyl-CoA have been observed to change significantly during cellular differentiation processes, such as that of embryonic stem cells. sochob.cl For instance, maintaining high levels of acetyl-CoA can delay the differentiation of embryonic stem cells by preventing histone deacetylation. nih.gov

Gene-Specific Regulation: The impact of fluctuating acetyl-CoA levels is not uniform across the genome. Certain genes, particularly those involved in cell growth and metabolism, appear to be more sensitive to changes in histone acetylation driven by acetyl-CoA availability. nih.gov For example, in yeast, a subset of growth-related genes requires high levels of acetyl-CoA for their histone acetylation and subsequent activation. sochob.cl

Feedback Loops: The signaling role of acetyl-CoA can be part of complex regulatory circuits. For instance, high levels of acetyl-CoA derived from glucose can promote the expression of genes involved in glucose uptake and metabolism, creating a positive feedback loop. mdpi.com

In essence, acetyl-CoA acts as a critical rheostat that integrates information from various metabolic pathways and directly communicates this information to the chromatin, thereby influencing gene expression programs that control cell fate and function. acs.orgfrontiersin.org This coupling of metabolism and epigenetics allows cells to adapt their transcriptional output to their metabolic reality. nih.gov

Interactive Data Table: Research Findings on Acetyl-CoA as a Metabolic Sensor

Research Area Key Finding Implication Organism/System Reference
Nutrient Availability Increased glucose leads to elevated histone acetylation via ATP-citrate lyase (ACLY).Directly links carbohydrate metabolism to epigenetic marks.Mammalian cells mdpi.com
Cell Growth High acetyl-CoA levels promote histone acetylation at growth-related genes, inducing cell proliferation.Acetyl-CoA is a key signal for anabolic processes.Yeast, Mammalian cells nih.govresearchgate.net
Embryonic Stem Cells Increased acetate (an acetyl-CoA precursor) delays ESC differentiation by blocking histone deacetylation.Epigenetic state linked to pluripotency is sensitive to metabolic inputs.Mouse embryonic stem cells nih.gov
Yeast Metabolic Cycle Histone acetylation levels at specific gene promoters oscillate in synchrony with acetyl-CoA concentration fluctuations.Demonstrates a dynamic and direct link between a metabolic cycle and gene-specific epigenetic modification.Saccharomyces cerevisiae sochob.clnih.gov
Cancer Metabolism Cancer cells often exhibit altered acetyl-CoA metabolism, leading to changes in histone acetylation that promote tumor growth.Dysregulation of the metabolism-epigenetics link is a feature of cancer.Human cancer cells nih.govmdpi.com

Mechanistic Roles of Acetyl Coenzyme a in Cellular Pathophysiology

Dysregulation of Acetyl Coenzyme A Metabolism in Cancer

Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite that links carbohydrate, lipid, and amino acid metabolism. nih.govcreative-proteomics.com Its dysregulation is a key feature of cancer, supporting the high proliferative rate and survival of tumor cells. imrpress.comfrontiersin.org

Altered Biosynthesis Pathways in Cancer Cells (e.g., Warburg Effect)

Cancer cells exhibit profound metabolic reprogramming to sustain their growth and proliferation. A hallmark of this reprogramming is the Warburg effect, characterized by a preference for aerobic glycolysis, where glucose is converted to lactate (B86563) even in the presence of sufficient oxygen. imrpress.comnih.gov This metabolic shift, while seemingly inefficient for ATP production compared to oxidative phosphorylation, provides cancer cells with a steady supply of glycolytic intermediates necessary for the biosynthesis of macromolecules. nih.gov

In this altered metabolic landscape, the sources of acetyl-CoA are significantly impacted. While normal cells primarily derive acetyl-CoA from glucose-derived pyruvate (B1213749) in the mitochondria, cancer cells utilize alternative pathways to maintain their acetyl-CoA pools. imrpress.comfrontiersin.org Under hypoxic conditions, often found in solid tumors, or in cells with mitochondrial dysfunction, cancer cells can generate acetyl-CoA from sources like acetate (B1210297) and glutamine. frontiersin.orgoup.com

The key enzymes involved in acetyl-CoA synthesis are often upregulated in cancer. Pyruvate dehydrogenase complex (PDC) converts pyruvate to acetyl-CoA in the mitochondria. imrpress.com However, in many cancer cells, PDC activity is suppressed by pyruvate dehydrogenase kinases (PDKs), which diverts pyruvate towards lactate production. mdpi.com To compensate, cancer cells rely on ATP-citrate lyase (ACLY), which converts citrate (B86180) into cytosolic acetyl-CoA, and acetyl-CoA synthetase 2 (ACSS2), which generates acetyl-CoA from acetate. nih.govimrpress.com This compartmentalized production of acetyl-CoA in the cytoplasm and nucleus is crucial for its roles in lipid synthesis and epigenetic modifications that drive tumorigenesis. nih.govupenn.edu

Impact on Lipid Metabolism and Cell Proliferation in Cancer

Rapidly proliferating cancer cells have a high demand for lipids to build new membranes and for signaling molecules. nih.govthno.org Acetyl-CoA is the fundamental building block for de novo fatty acid synthesis, a process that is frequently upregulated in various cancers. nih.govoup.com The cytosolic pool of acetyl-CoA, primarily generated by ACLY, is channeled into the fatty acid synthesis pathway. nih.govthno.org

The initial and rate-limiting step in fatty acid synthesis is the conversion of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC). imrpress.comoup.com Malonyl-CoA is then used by fatty acid synthase (FASN) to produce long-chain fatty acids. oup.comthno.org The expression and activity of ACLY, ACC, and FASN are often elevated in cancer cells, correlating with tumor progression and poor prognosis. thno.org This enhanced lipogenesis provides the necessary components for membrane production, supporting the continuous cell division characteristic of cancer. nih.govthno.org

Inhibition of these key lipogenic enzymes has been shown to suppress tumor growth by limiting the availability of fatty acids required for proliferation. nih.gov Furthermore, the accumulation of acetyl-CoA resulting from the inhibition of ACC can have complex effects, including the promotion of protein acetylation that may influence cell behavior. thno.orgmdpi.com Cancer cells also demonstrate metabolic plasticity, capable of acquiring lipids from their environment when de novo synthesis is blocked, highlighting the intricate link between acetyl-CoA metabolism, lipid homeostasis, and cancer cell proliferation. oup.com

Acetyl Coenzyme A-Mediated Epigenetic Modifications in Oncogenesis

Acetyl-CoA is not only a critical metabolite but also a key signaling molecule that links metabolic status to the epigenetic landscape of the cell. nih.govresearchgate.net It is the sole donor of the acetyl group for histone acetylation, a post-translational modification that plays a crucial role in regulating gene expression. frontiersin.orgnih.gov Histone acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine (B10760008) residues on histones, leading to a more open chromatin structure that facilitates transcription. frontiersin.org

In cancer, the availability of nuclear acetyl-CoA directly influences histone acetylation levels and, consequently, the expression of genes involved in proliferation, survival, and metastasis. nih.govfrontiersin.org The nuclear pool of acetyl-CoA is maintained by enzymes like ACLY and ACSS2. imrpress.com Upregulation of these enzymes in cancer cells leads to increased histone acetylation and the activation of oncogenic gene expression programs. imrpress.comfrontiersin.org For instance, increased acetyl-CoA levels have been linked to the acetylation of specific histone marks, such as H3K27ac, which is associated with active enhancers and promoters of genes driving cancer progression. mdpi.com

The connection between acetyl-CoA metabolism and epigenetics provides a mechanism for cancer cells to adapt their gene expression in response to nutrient availability and microenvironmental cues. nih.gov For example, under conditions of metabolic stress, changes in acetyl-CoA levels can lead to alterations in histone acetylation that promote cell survival and drug resistance. frontiersin.org This intricate interplay underscores the importance of acetyl-CoA as a critical regulator of chromatin structure and function in the context of oncogenesis. nih.govnih.gov

Role of Key Enzymes (ACLY, ACSS2, ACC) in Cancer Progression

Several key enzymes that regulate acetyl-CoA metabolism are pivotal for cancer progression and have emerged as potential therapeutic targets. nih.govimrpress.com

ATP-citrate lyase (ACLY): This enzyme is a central player in converting glucose-derived citrate into cytosolic acetyl-CoA, thereby linking glycolysis to lipid biosynthesis and histone acetylation. creative-proteomics.comthno.org ACLY is frequently overexpressed in various cancers, and its activity is associated with malignant phenotypes and poor prognosis. frontiersin.orgthno.org By providing the acetyl-CoA necessary for both membrane synthesis and epigenetic modifications, ACLY supports tumor growth and metastasis. creative-proteomics.comthno.org Inhibition of ACLY has been shown to suppress tumor cell proliferation and induce apoptosis. frontiersin.org

Acetyl-CoA Synthetase 2 (ACSS2): ACSS2 generates acetyl-CoA from acetate, providing an alternative source of this crucial metabolite, particularly under nutrient-poor or hypoxic conditions. creative-proteomics.comimrpress.com ACSS2 can translocate to the nucleus, where it locally produces acetyl-CoA for histone acetylation, thereby directly influencing gene expression. imrpress.com In several cancer types, high ACSS2 expression is correlated with poor survival. nih.gov It plays a significant role in maintaining cancer cell growth and survival, especially when ACLY activity is compromised. thno.org

Acetyl-CoA Carboxylase (ACC): ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis. imrpress.comthno.org There are two isoforms, ACC1 and ACC2, with ACC1 being predominantly cytosolic and involved in lipogenesis, while ACC2 is associated with the mitochondria and regulates fatty acid oxidation. imrpress.com ACC1 is often upregulated in cancers, promoting the synthesis of fatty acids needed for proliferation. imrpress.comthno.org Interestingly, the role of ACC in cancer can be complex; while its inhibition can limit lipid synthesis, it can also lead to an accumulation of acetyl-CoA, which may enhance histone acetylation and promote processes like the epithelial-mesenchymal transition (EMT). imrpress.commdpi.com

EnzymeCellular LocationFunction in Acetyl-CoA MetabolismRole in Cancer Progression
ACLY Cytosol, NucleusConverts citrate to acetyl-CoASupports lipogenesis and histone acetylation, promoting tumor growth and metastasis. creative-proteomics.comfrontiersin.orgthno.org
ACSS2 Cytosol, NucleusConverts acetate to acetyl-CoAProvides acetyl-CoA under stress conditions for lipogenesis and histone acetylation, supporting cell survival. nih.govcreative-proteomics.comimrpress.com
ACC Cytosol (ACC1), Mitochondria (ACC2)Converts acetyl-CoA to malonyl-CoA (rate-limiting step in fatty acid synthesis)Promotes de novo fatty acid synthesis for cell proliferation; its inhibition can have complex effects on histone acetylation. imrpress.comthno.orgmdpi.com

Acetyl Coenzyme A Metabolism in Neurodegenerative Processes (Cellular Models)

Impairment of Acetyl Coenzyme A Synthesis and Utilization in Neurons

The brain has high energy demands, with glucose being its primary fuel source. nih.govnih.gov Neurons are particularly dependent on a steady supply of acetyl-CoA, derived mainly from glucose via the pyruvate dehydrogenase complex (PDHC), for both energy production through the tricarboxylic acid (TCA) cycle and for the synthesis of neurotransmitters like acetylcholine (B1216132). nih.govnih.gov Maintenance of the mitochondrial acetyl-CoA pool is a critical factor for neuronal survival. mdpi.com

In the context of neurodegenerative diseases, a common feature observed in cellular models is the impairment of acetyl-CoA metabolism. nih.gov Several neurotoxic signals and conditions associated with neurodegeneration lead to the inhibition of the PDHC, the rate-limiting enzyme for converting pyruvate to acetyl-CoA. nih.govfrontiersin.org This inhibition results in a decreased synthesis of acetyl-CoA within the mitochondria, which has several detrimental consequences for neuronal health.

A reduction in mitochondrial acetyl-CoA directly curtails the flux through the TCA cycle, leading to a deficit in ATP production and cellular energy crisis. frontiersin.org This energy deficit can render neurons vulnerable to further insults and trigger cell death pathways. Furthermore, the reduced availability of acetyl-CoA impacts crucial biosynthetic and signaling pathways. In cholinergic neurons, a lack of acetyl-CoA impairs the synthesis of acetylcholine, a neurotransmitter vital for cognitive function, which is a hallmark of Alzheimer's disease. nih.govmdpi.com

Links to Neurotransmitter Synthesis (e.g., Acetylcholine)

Acetyl coenzyme A (acetyl-CoA) is a vital molecule in the central nervous system, serving as a critical precursor for the synthesis of the neurotransmitter acetylcholine (ACh). wikipedia.orgmdpi.com The synthesis of ACh occurs in cholinergic neurons through a single-step reaction catalyzed by the enzyme choline (B1196258) acetyltransferase (ChAT). wikipedia.orgtmc.edu This enzyme facilitates the transfer of the acetyl group from acetyl-CoA to choline, forming acetylcholine and coenzyme A as a byproduct. wikipedia.org The availability of both acetyl-CoA and choline are rate-limiting factors in the production of ACh. tmc.edu

The cytoplasmic pool of acetyl-CoA in neurons is crucial for sustaining acetylcholine synthesis. frontiersin.org This pool is maintained by the transport of acetyl-CoA from the mitochondria, where it is primarily generated from glucose metabolism. mdpi.comtmc.edu In cholinergic neurons, a significant portion of this cytoplasmic acetyl-CoA is dedicated to ACh synthesis, a process that is heightened during periods of increased neuronal activity and neurotransmitter release. tmc.edufrontiersin.org To meet this demand, the production of acetyl-CoA from mitochondria and the uptake of choline are upregulated. tmc.edu The functional integrity of cholinergic neurotransmission is therefore directly dependent on the stable supply and compartmentalization of acetyl-CoA. frontiersin.org A deficit in acetyl-CoA can impair cholinergic function, which is a key pathological feature in neurodegenerative diseases such as Alzheimer's disease. frontiersin.org

Key Components in Acetylcholine Synthesis
ComponentRole in Acetylcholine SynthesisSource/Origin
Acetyl Coenzyme A (Acetyl-CoA)Provides the acetyl group for the synthesis of acetylcholine. Its availability is a rate-limiting step. wikipedia.orgtmc.eduPrimarily from glucose metabolism within the mitochondria. mdpi.comtmc.edu
CholineThe second precursor molecule that combines with the acetyl group from acetyl-CoA. wikipedia.org Its availability is also a rate-limiting step. tmc.eduDietary sources and recycling from hydrolyzed acetylcholine in the synaptic cleft. tmc.edu
Choline Acetyltransferase (ChAT)The enzyme that catalyzes the reaction between acetyl-CoA and choline to produce acetylcholine. wikipedia.orgtmc.eduSynthesized in the cell body of cholinergic neurons and transported to the nerve terminals. tmc.edu

Cellular Mechanisms of Acetyl Coenzyme A Dysregulation in Metabolic Disorders (e.g., Insulin (B600854) Resistance, Diabetes, Heart Failure)

Dysregulation of acetyl-CoA metabolism is a central feature in the pathophysiology of several metabolic disorders, including insulin resistance, type 2 diabetes, and heart failure. nih.govnih.gov In these conditions, the normal balance of acetyl-CoA production, utilization, and compartmentalization is disrupted, leading to cellular dysfunction.

In the context of insulin resistance and type 2 diabetes , acetyl-CoA levels can become significantly elevated. researchgate.net In insulin-independent tissues, diabetic hyperglycemia leads to an oversupply of glucose, which in turn results in excess production of acetyl-CoA. researchgate.net In insulin-dependent tissues, impaired glucose uptake forces the cells to rely on fatty acid oxidation for energy, which also leads to a build-up of acetyl-CoA. researchgate.netoup.com This excess acetyl-CoA, particularly in the liver, is a potent allosteric activator of pyruvate carboxylase, a key enzyme in gluconeogenesis, thereby contributing to the elevated blood glucose levels characteristic of diabetes. nih.gov Furthermore, adipose tissue inflammation in obesity can lead to increased lipolysis, which increases the delivery of fatty acids to the liver and consequently elevates hepatic acetyl-CoA, driving hepatic insulin resistance. nih.govnih.gov Studies have shown a downregulation of the acetyl-CoA metabolic network in the adipose tissue of obese individuals with type 2 diabetes, which is reversible with weight loss. nih.gov

In heart failure , the heart's energy metabolism is significantly altered. While a healthy heart primarily uses fatty acids for energy, in the failing heart, there is a complex shift in substrate utilization. mdpi.comfrontiersin.org Dysregulation of acetyl-CoA is implicated in these metabolic derangements. For instance, in some forms of heart failure, increased fatty acid oxidation and decreased activity of the mitochondrial deacetylase SIRT3 can lead to hyperacetylation of mitochondrial proteins and impaired mitochondrial function. nih.gov In heart failure with preserved ejection fraction (HFpEF), an increased acetyl-CoA pool has been observed, leading to mitochondrial protein acetylation and dysfunction. mdpi.commdpi.com Conversely, in hypertrophic hearts, while glucose utilization is increased, the oxidation of pyruvate to acetyl-CoA can be mismatched, affecting the acetyl-CoA pool and downstream processes like histone acetylation and gene regulation. mdpi.com

Research Findings on Acetyl-CoA Dysregulation in Metabolic Disorders
Metabolic DisorderKey Research Finding Related to Acetyl-CoAConsequence of Dysregulation
Insulin Resistance & DiabetesElevated hepatic acetyl-CoA due to increased fatty acid delivery from inflamed adipose tissue. nih.govnih.govAllosteric activation of pyruvate carboxylase, leading to increased hepatic glucose production and hyperglycemia. nih.gov
Type 2 DiabetesDownregulation of the acetyl-CoA metabolic network in visceral and subcutaneous adipose tissue. nih.govContributes to the pathophysiology of type 2 diabetes in obese individuals. nih.gov
Heart FailureIncreased acetylation of mitochondrial fatty acid β-oxidative enzymes associated with decreased SIRT3 activity. nih.govIncreased fatty acid oxidation and potential mitochondrial dysfunction. nih.gov
Heart Failure with Preserved Ejection Fraction (HFpEF)Impaired mitochondrial function secondary to an increased acetyl-CoA pool and acetylation of mitochondrial proteins. mdpi.comContributes to cardiac dysfunction. mdpi.com

Acetyl Coenzyme A and Cellular Stress Responses (e.g., Hypoxia, Nutrient Deprivation)

Cells respond to various stressors, such as hypoxia (low oxygen) and nutrient deprivation, by initiating adaptive programs to maintain homeostasis and survival. Acetyl-CoA metabolism plays a crucial role in these cellular stress responses, acting as a key metabolic sensor that links the cell's nutritional state to downstream signaling and transcriptional outputs. frontiersin.orgnih.gov

Under hypoxia , cancer cells must adapt their metabolism to survive. plos.org Hypoxia can lead to a decrease in the activity of the pyruvate dehydrogenase complex, which converts pyruvate to acetyl-CoA, thereby reducing the flux of glucose-derived carbons into the TCA cycle. frontiersin.org Interestingly, genetic depletion of enzymes like ATP citrate lyase (ACLY) or acetyl-CoA carboxylase 1 (ACC1), which are involved in generating cytosolic acetyl-CoA, has been shown to protect cancer cells from hypoxia-induced apoptosis. plos.org This suggests that under hypoxic conditions, the management of acetyl-CoA pools is critical for cell fate decisions. In mesenchymal stem cells, high oxygen levels (normoxia) compared to their native hypoxic niche can trap acetyl-CoA within the mitochondria, leading to histone hypo-acetylation and defects in osteogenesis. nih.gov

In the context of nutrient deprivation , such as glucose or amino acid starvation, cellular acetyl-CoA levels are significantly altered. nih.govelifesciences.org During starvation, cells shift from growth to survival mode, and mitochondrial acetyl-CoA generated from fatty acid oxidation becomes more critical for ATP production. nih.gov This leads to a decrease in the nucleocytosolic acetyl-CoA pool, which in turn limits processes like fatty acid synthesis and histone acetylation. nih.gov The lysine acetyltransferase complex NuA4 has been identified as a key player in the response to glucose deprivation, where it influences the formation of stress granules, in part by regulating acetyl-CoA levels. plos.org Specifically, elevated acetyl-CoA levels can suppress the formation of stress granules during glucose deprivation. plos.org

Acetyl-CoA in Cellular Stress Responses
Stress ConditionImpact on Acetyl-CoA MetabolismCellular Outcome
HypoxiaGenetic depletion of ACLY or ACC1, enzymes for cytosolic acetyl-CoA production, protects cancer cells from apoptosis. plos.orgThe ACC1/ACLY-α-ketoglutarate-ETV4 axis is a novel pathway regulating life vs. death decisions under hypoxia. plos.org
Hypoxia (in Mesenchymal Stem Cells)Exposure to high oxygen traps acetyl-CoA in mitochondria, decreasing cytosolic pools. nih.govLeads to histone hypo-acetylation and impaired osteogenic differentiation. nih.gov
Nutrient Deprivation (Fasting)Mitochondrial acetyl-CoA from fatty acid oxidation is prioritized for ATP synthesis, decreasing nucleocytosolic acetyl-CoA. nih.govLimits growth-related processes like lipid synthesis and histone acetylation to promote survival. nih.gov
Nutrient Deprivation (Glucose)Elevated acetyl-CoA levels suppress the formation of stress granules. plos.orgThe lysine acetyltransferase NuA4 regulates stress granule formation by modulating acetyl-CoA levels. plos.org

Advanced Methodologies for Acetyl Coenzyme a Research and Quantification

Chromatographic Techniques for Acetyl Coenzyme A Analysis

Chromatography-based methods are mainstays for the analysis of acetyl-CoA and other acyl-CoAs, providing robust separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and reliable method for the simultaneous determination of acetyl-CoA and free Coenzyme A (CoA) in various biological samples. mdpi.comnih.govresearchgate.net This technique separates compounds based on their interaction with a stationary phase, and the separated molecules are then detected by their absorbance of UV light. mdpi.comnih.gov The adenine (B156593) moiety in the CoA molecule allows for strong UV absorbance, typically monitored at a wavelength of 259 nm. mdpi.com

This method has been successfully applied to a range of biological matrices, including cultured cells, mouse cortex, and various rat tissues such as plasma, liver, kidney, and brain. mdpi.comnih.govresearchgate.net A key advantage of HPLC-UV is its ability to provide absolute quantification with good sensitivity and reproducibility. mdpi.comdntb.gov.ua For instance, described methods demonstrate limits of detection for CoA and acetyl-CoA that are more than 10-fold lower than previous HPLC procedures, with coefficients of variation under 1% for standard solutions and between 1-3% for deproteinized biological samples. mdpi.comnih.govresearchgate.net Furthermore, recovery rates of 95–97% have been reported for liver extracts spiked with CoA and acetyl-CoA, indicating high accuracy. mdpi.comnih.govresearchgate.net While perhaps less sensitive than mass spectrometry-based methods, modern HPLC-UV protocols offer sensitivity comparable to some MS measurements and are less complex and costly to implement. mdpi.commdpi.com

Table 1: Comparison of Retention Times for CoA and Acetyl-CoA Standards
CompoundRetention Time (minutes)
Coenzyme A (CoA)3.8
Acetyl-Coenzyme A (acetyl-CoA)7.8

Data derived from representative chromatograms of CoA and acetyl-CoA standards. researchgate.net

Spectrophotometric and Fluorimetric Assays for Acetyl Coenzyme A

Spectrophotometric and fluorimetric assays represent accessible and relatively simple methods for the quantification of acetyl-CoA. nih.gov These techniques are typically based on coupled enzymatic reactions where the amount of acetyl-CoA is proportional to a change in absorbance or fluorescence. biotrend.compsu.edu

In a common spectrophotometric approach, a two-step coupled enzymatic assay is used. nih.gov This involves enzymes like malate (B86768) dehydrogenase and citrate (B86180) synthase, where the generation of NADH, which absorbs light at 340 nm, is linked to the amount of acetyl-CoA present. biotrend.com While being the least sensitive among advanced analytical techniques, these assays can be performed in any laboratory equipped with a standard spectrophotometer. nih.gov

Fluorimetric assays offer enhanced sensitivity over spectrophotometric methods. biotrend.comsigmaaldrich.comsigmaaldrich.com In these assays, enzymatic reactions convert acetyl-CoA into products that generate a fluorescent signal. biotrend.comelabscience.com For example, a coupled enzyme assay can produce a fluorometric product with an excitation maximum at 340 nm and an emission maximum at 460 nm, proportional to the initial acetyl-CoA concentration. sigmaaldrich.comsigmaaldrich.com Commercially available kits can detect acetyl-CoA levels in the picomole range (e.g., 20-1000 pmol). sigmaaldrich.com Another fluorimetric method involves a proprietary dye that becomes highly fluorescent upon reacting with the sulfhydryl (-SH) group of CoA, with excitation and emission maxima around 490 nm and 520 nm, respectively. aatbio.com These assays are often adaptable to high-throughput formats using 96-well or 384-well plates. aatbio.com

While valuable, it is important to note that these assays are generally limited to the determination of acetyl-CoA and may have higher detection limits and greater data variability compared to chromatography-based methods. mdpi.comnih.gov

Table 3: Comparison of Spectrophotometric and Fluorimetric Assay Characteristics
Assay TypePrincipleDetection Wavelength (nm)Sensitivity
SpectrophotometricNADH production340 (Absorbance)~20–40 pmol
Fluorimetric (Enzyme-coupled)Fluorometric product generationλex = 340 / λem = 46020–1000 pmol
Fluorimetric (Dye-based)Reaction with -SH groupλex = 490 / λem = 520As low as 4 pmol

Data compiled from various assay descriptions and kits. psu.edusigmaaldrich.comsigmaaldrich.comaatbio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Acetyl Coenzyme A Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive technique for the direct quantification of acetyl-CoA and other metabolites in tissue extracts. mdpi.comnih.gov Unlike chromatographic methods, NMR does not require extensive sample preparation or separation, allowing for the analysis of metabolites in a more native state. nih.gov A simple 1H NMR experiment can simultaneously identify and quantify acetyl-CoA, free CoA, and even the recently identified endogenous metabolite, coenzyme A glutathione (B108866) disulfide (CoA-S-S-G), alongside a vast array of other cellular components like redox coenzymes (NAD+, NADH) and energy currency molecules (ATP, ADP). nih.govacs.org

The quantification is achieved by integrating the signal intensities of specific, well-resolved peaks corresponding to the acetyl group of acetyl-CoA and comparing them to an internal standard. nih.govacs.org This approach provides absolute concentrations of the metabolites in a single, rapid measurement. nih.govacs.org While NMR is generally less sensitive than mass spectrometry, it offers the significant advantage of being non-destructive and highly reproducible, with minimal bias introduced from sample processing. mdpi.com It has been successfully used to measure acetyl-CoA in various mouse tissues, including the heart, kidney, liver, and brain. nih.govacs.org However, for some tissues with very low concentrations, such as skeletal muscle, acetyl-CoA levels may be below the detection limit of NMR. nih.gov

Table 4: Characteristic 1H NMR Chemical Shifts for Acetyl-CoA Identification
MetaboliteCharacteristic Peak (Proton)Chemical Shift (ppm)
Acetyl-CoAAcetyl (CH3)~2.34
CoAH-2 (Adenine)~8.59
CoAH-8 (Adenine)~8.32

Chemical shifts are referenced to an internal standard and can vary slightly based on experimental conditions. acs.orgroyalsocietypublishing.org

Techniques for Subcellular Acetyl Coenzyme A Pool Isolation and Analysis

Understanding the distinct roles of acetyl-CoA in different cellular compartments, such as the mitochondria, cytosol, and nucleus, requires methods that can isolate and analyze these specific pools. biorxiv.org Acetyl-CoA in the mitochondria is central to catabolic processes, while cytosolic acetyl-CoA is a primary substrate for anabolic pathways like lipid synthesis. biorxiv.org

A primary method for isolating subcellular fractions is differential centrifugation. biorxiv.orgembopress.org This classical technique separates organelles based on their size and density. For instance, a rapid fractionation protocol can be used to isolate mitochondrial and cytosolic fractions from cultured cells or tissues. embopress.org Once isolated, the acetyl-CoA and other metabolites within each fraction can be extracted and quantified using methods like LC-MS. embopress.orgnih.gov

However, a significant challenge with traditional fractionation is the potential for metabolic changes and cross-contamination during the lengthy and disruptive isolation process. biorxiv.org To address this, advanced techniques like Stable Isotope Labeling with an Amino acid in Cell culture (SILAC) coupled with subcellular fractionation (SILEC-SF) have been developed. biorxiv.org In SILEC-SF, one cell population is grown with "heavy" isotope-labeled amino acids, creating a source of heavy-labeled internal standards for every metabolite. These labeled cells are mixed with the "light" experimental cells before fractionation. The ratio of light to heavy signal intensity in the subsequent LC-MS analysis allows for precise relative quantification of metabolites in each compartment, correcting for any losses or artifacts introduced during the isolation procedure. nih.gov This approach has been used to reveal distinct acyl-CoA profiles in the mitochondria, cytosol, and nucleus, demonstrating, for example, that succinyl-CoA is the dominant acyl-CoA in the mitochondria while acetyl-CoA is more abundant in the cytosol. biorxiv.org

Metabolic Flux Analysis and Isotopic Tracing for Acetyl Coenzyme A Pathways

Metabolic Flux Analysis (MFA) using stable isotope tracers, such as 13C-labeled substrates, is a powerful systems-level approach to investigate the dynamic flow of carbon through metabolic pathways involving acetyl-CoA. osti.govnih.gov This technique allows researchers to quantify the rates (fluxes) of metabolic reactions and determine the contributions of different substrates to the acetyl-CoA pool. physiology.orgfrontiersin.org

The core principle of 13C-MFA involves feeding cells or organisms a substrate labeled with 13C (e.g., [1-13C]glucose or [U-13C]glucose). nih.gov As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites, including acetyl-CoA and intermediates of the TCA cycle. frontiersin.org The specific patterns of 13C enrichment (isotopomer distributions) in these metabolites are then measured, typically by mass spectrometry or NMR. physiology.org By fitting this labeling data to a computational model of the metabolic network, the intracellular fluxes can be calculated. osti.govfrontiersin.org

This approach has been instrumental in:

Identifying bottleneck steps in metabolic pathways that produce or consume acetyl-CoA. nih.gov

Quantifying the relative contributions of different carbon sources (like glucose, fatty acids, or acetate) to the cytosolic and mitochondrial acetyl-CoA pools. physiology.orgresearchgate.netresearchgate.net

Guiding metabolic engineering efforts to improve the production of acetyl-CoA-derived biochemicals by revealing how genetic modifications alter metabolic fluxes. osti.govfrontiersin.org

For example, 13C-MFA has been used to show that in Escherichia coli, exposure to phenol (B47542) inhibits citrate synthase, leading to a decrease in TCA cycle flux and an overflow of acetyl-CoA towards acetate (B1210297) production. frontiersin.org In yeast, this technique has helped to optimize fatty acid production by identifying and engineering pathways to boost the supply of cytosolic acetyl-CoA. osti.govfrontiersin.org

Biotechnological and Synthetic Biology Approaches to Acetyl Coenzyme a Engineering

Metabolic Engineering Strategies for Enhanced Acetyl Coenzyme A Production

Metabolic engineering provides a powerful toolkit to increase the flux of carbon towards acetyl-CoA. nih.gov Strategies are diverse, encompassing the overexpression of key enzymes, the creation of metabolic bypasses, and the optimization of the supply of necessary cofactors. nih.govoup.com

A direct strategy to boost acetyl-CoA levels is to increase the expression of enzymes in its native biosynthetic pathways. nih.gov In many bacteria like Escherichia coli, acetyl-CoA is primarily synthesized from pyruvate (B1213749) by the pyruvate dehydrogenase (PDH) complex under aerobic conditions and by pyruvate formate (B1220265) lyase (Pfl) under anaerobic conditions. mdpi.com Overexpression of the PDH complex has been shown to increase intracellular acetyl-CoA concentrations. For instance, in one study, overexpressing PDH resulted in a twofold increase in the intracellular acetyl-CoA concentration. mdpi.com This, in turn, led to a 1.45-fold increase in the production of isoamyl acetate (B1210297), an acetyl-CoA-derived product. mdpi.com

In the yeast Saccharomyces cerevisiae, where the native PDH complex is located in the mitochondria, efforts have focused on the pyruvate dehydrogenase bypass pathway for cytosolic acetyl-CoA production. asm.org This pathway involves the conversion of pyruvate to acetaldehyde (B116499), then to acetate, and finally to acetyl-CoA. illinois.edu Overexpression of key enzymes in this bypass, such as acetaldehyde dehydrogenase (encoded by ALD6) and a mutant acetyl-CoA synthetase from Salmonella enterica (SeAcsL641P), has successfully increased the production of acetyl-CoA-derived compounds like amorphadiene (B190566) and n-butanol. oup.comresearchgate.net Specifically, overexpressing a feedback-insensitive acetyl-CoA synthetase (Se-acsL641P) has proven effective in increasing the production of various isoprenoids. oup.com

OrganismStrategyKey Genes/Enzymes OverexpressedOutcome
Escherichia coliPDH OverexpressionPyruvate Dehydrogenase (PDH) complex2-fold increase in intracellular acetyl-CoA. mdpi.com
Saccharomyces cerevisiaePDH Bypass EnhancementAcetaldehyde Dehydrogenase (ALD6), Acetyl-CoA Synthetase (SeAcsL641P)Up to 4-fold increase in amorphadiene production. researchgate.net

Creating alternative routes from pyruvate to acetyl-CoA, known as PDH bypass pathways, is another effective strategy. nih.gov These engineered pathways can circumvent native regulatory mechanisms and offer different energetic or cofactor requirements.

In S. cerevisiae, a PDH bypass consisting of pyruvate decarboxylase, acetaldehyde dehydrogenase, and acetyl-CoA synthetase has been constructed. nih.gov This successfully increased the cytosolic acetyl-CoA concentration from approximately 0.36 nmol/g CDW to over 1.1 nmol/g CDW, a threefold improvement, which enhanced mevalonate (B85504) production. nih.govmdpi.com

In E. coli, a different PDH bypass was created by expressing pyruvate oxidase (PoxB) and acetyl-CoA synthetase (Acs). nih.gov This pathway converts pyruvate to acetate, which is then converted to acetyl-CoA. mdpi.com This approach doubled the intracellular acetyl-CoA concentration and improved isopropanol (B130326) production. nih.gov Another strategy in E. coli involves the use of an acetylating acetaldehyde dehydrogenase, which directly converts acetaldehyde to acetyl-CoA without the need for ATP, making it an energetically favorable option. tudelft.nl

More recently, a PDH bypass was engineered into the cyanobacterium Synechococcus elongatus PCC 7942, leading to a significant increase in intracellular acetyl-CoA from 17 to 138 µg/g CDW. nih.gov

Host OrganismEngineered Bypass PathwayKey EnzymesImpact on Acetyl-CoA/Product
Saccharomyces cerevisiaePyruvate -> Acetaldehyde -> Acetate -> Acetyl-CoAPyruvate decarboxylase, Acetaldehyde dehydrogenase, Acetyl-CoA synthetase3-fold increase in cytosolic acetyl-CoA. nih.govmdpi.com
Escherichia coliPyruvate -> Acetate -> Acetyl-CoAPyruvate oxidase (PoxB), Acetyl-CoA synthetase (Acs)2-fold increase in intracellular acetyl-CoA. nih.gov
Synechococcus elongatusPDH BypassNot specifiedIncrease from 17 to 138 µg/g CDW of acetyl-CoA. nih.gov

The availability of coenzyme A (CoA) is a crucial and often limiting factor for the synthesis of acetyl-CoA. d-nb.info Therefore, engineering the biosynthesis of CoA itself is a key strategy. The synthesis of CoA begins with pantothenate (vitamin B5), and the reaction catalyzed by pantothenate kinase is a rate-limiting step. d-nb.info

In S. cerevisiae, overexpression of the native pantothenate kinase (CAB1) has been shown to increase acetyl-CoA production, an effect that can be further amplified by supplementing the growth medium with pantothenate. oup.com Similarly, overexpressing the pantothenate kinase coaA from E. coli in yeast has also been used to boost CoA levels. d-nb.info To further enhance the endogenous supply of CoA, the amine oxidase Fms1 was overexpressed alongside coaA, which completely negated the need for external pantothenate supplementation for increased n-butanol production. d-nb.info

OrganismStrategyKey Genes/EnzymesEffect
Saccharomyces cerevisiaeOverexpression of pantothenate kinaseCAB1 (native), coaA (E. coli)Increased CoA and acetyl-CoA production. oup.comd-nb.info
Saccharomyces cerevisiaeCo-overexpression with amine oxidasecoaA (E. coli), Fms1 (native)Compensated for pantothenate addition, enhancing n-butanol synthesis. d-nb.info

Engineering Pyruvate Dehydrogenase Bypass Pathways

Construction of Novel and Synthetic Acetyl Coenzyme A Pathways

Beyond optimizing native systems, synthetic biology enables the design and construction of entirely new pathways for acetyl-CoA synthesis. mdpi.com These novel routes can offer superior stoichiometric yields and the ability to utilize a wider range of carbon sources. nih.govmdpi.com

Conventional glycolysis converts one molecule of glucose to two molecules of acetyl-CoA, with an inherent loss of two carbon atoms as CO₂ during the decarboxylation of pyruvate. mdpi.com Synthetic pathways have been developed to bypass this carbon loss, thereby increasing the theoretical yield.

One prominent example is the non-oxidative glycolysis (NOG) pathway. mdpi.com This synthetic route re-routes glycolytic intermediates to achieve a complete carbon conservation, theoretically producing three molecules of acetyl-CoA from one molecule of glucose. nih.govmdpi.com A key enzyme in this pathway is a phosphoketolase, which cleaves either fructose-6-phosphate (B1210287) or xylulose-5-phosphate to produce acetyl-phosphate, a direct precursor to acetyl-CoA. mdpi.com An engineered E. coli strain with 11 gene overexpressions and 10 gene deletions was able to convert 83% of the carbon from glucose into acetate using a version of this pathway. nih.gov

Another approach is the reverse glyoxylate (B1226380) shunt (rGS), which, when integrated with central metabolism, can also convert one mole of glucose into three moles of acetyl-CoA. frontiersin.org Unlike the NOG pathway, which consumes ATP, the rGS pathway generates a net surplus of ATP and reducing equivalents, making it energetically more efficient. frontiersin.org

Synthetic PathwayKey EnzymesHost OrganismTheoretical Yield (Acetyl-CoA from Glucose)
Non-Oxidative Glycolysis (NOG)Phosphoketolase, Phosphate (B84403) acetyltransferaseEscherichia coli3
Reverse Glyoxylate Shunt (rGS)Isocitrate lyase, Malate (B86768) synthase (in reverse), PEP carboxylaseEscherichia coli3

The ability to produce acetyl-CoA from non-food, renewable feedstocks is a major goal for sustainable biotechnology. nih.gov Metabolic engineering has been applied to enable or enhance the utilization of alternative carbon sources like xylose, glycerol (B35011), acetate, and even one-carbon (C1) compounds. nih.govnih.govfrontiersin.org

Xylose: Xylose is the second most abundant sugar in lignocellulosic biomass. frontiersin.org In S. cerevisiae, which cannot naturally metabolize xylose, heterologous pathways have been introduced. frontiersin.org Engineering xylose metabolism can reprogram central metabolism, enhancing the flux towards acetyl-CoA. frontiersin.org For example, introducing a phosphoketolase pathway in a xylose-utilizing yeast strain directly converts xylulose-5-phosphate to acetyl-CoA, increasing the production of derived compounds like lycopene. frontiersin.orgchalmers.se

Acetate: Acetate can be directly converted to acetyl-CoA, representing a short and efficient pathway. frontiersin.org In Yarrowia lipolytica, feeding acetate creates a metabolic "shortcut" that bypasses the mitochondrial PDH steps, leading to improved carbon conversion efficiency and higher titers of products like triacetic acid lactone compared to using glucose. biorxiv.org

One-Carbon (C1) Compounds: Utilizing C1 compounds like formaldehyde (B43269) or methanol (B129727) is highly attractive for reducing production costs. springernature.com A Synthetic Acetyl-CoA (SACA) pathway has been designed and constructed to produce acetyl-CoA from formaldehyde. exlibrisgroup.comnih.gov This pathway uses a repurposed glycolaldehyde (B1209225) synthase and a phosphoketolase to convert two molecules of formaldehyde into one molecule of acetyl-phosphate, which is then converted to acetyl-CoA. exlibrisgroup.comnih.gov This pathway is notable for being short, ATP-independent, and carbon-conserving. nih.gov

FeedstockOrganismEngineering StrategyKey Enzymes/Pathways
XyloseSaccharomyces cerevisiaeIntroduction of xylose utilization and phosphoketolase pathwayXylose isomerase, Xylulokinase, Phosphoketolase, Phosphotransacetylase. frontiersin.orgchalmers.se
AcetateYarrowia lipolyticaHarnessing endogenous acetate uptake pathwayAcetyl-CoA Synthetase. biorxiv.org
FormaldehydeEscherichia coliConstruction of a synthetic pathwayGlycolaldehyde synthase, Phosphoketolase (repurposed as acetyl-phosphate synthase). exlibrisgroup.comnih.gov

Compound List

  • 3-hydroxypropionic acid
  • Acetaldehyde
  • Acetate
  • Acetyl-CoA
  • Acetyl-phosphate
  • Amorphadiene
  • Coenzyme A
  • Ethanol (B145695)
  • Formaldehyde
  • Fructose-6-phosphate
  • Glucose
  • Glycerol
  • Glycolaldehyde
  • Isoamyl acetate
  • Isopropanol
  • Lycopene
  • Malonyl-CoA
  • Mevalonate
  • n-Butanol
  • Pantothenate
  • Pyruvate
  • Triacetic acid lactone
  • Xylose
  • Xylulose-5-phosphate
  • Carbon Conservation Strategies for Increased Stoichiometric Yield

    Applications of Acetyl Coenzyme A Metabolic Engineering in Bioproduction

    Acetyl-CoA is a critical metabolic precursor for a vast array of commercially valuable bioproducts. nih.gov Metabolic engineering efforts are intensely focused on optimizing microbial cell factories to channel carbon flux towards acetyl-CoA, thereby enhancing the productivity of its downstream derivatives. nih.gov These products span various industries, including biofuels, biochemicals, and pharmaceuticals. nih.gov By rewiring the natural metabolic pathways that are typically optimized for cellular growth, researchers can create high-performance strains for industrial bioproduction. nih.gov

    Biosynthesis of Lipids and Fatty Acid Derivatives

    Acetyl-CoA is the fundamental building block for the de novo synthesis of fatty acids in the cytosol of microorganisms. nih.govnih.gov The production of lipids and their derivatives, such as fatty alcohols and wax esters, is a key area of metabolic engineering, with applications ranging from biofuels to specialty chemicals like lubricants, detergents, and cosmetics. nih.govmdpi.com

    Engineering strategies primarily focus on increasing the intracellular pool of acetyl-CoA and directing it towards fatty acid synthesis. A common approach involves the overexpression of key enzymes. For instance, acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA, is a critical rate-limiting step in fatty acid biosynthesis. nih.gov Overexpression of the ACC1 gene has been shown to significantly increase lipid content in yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica. nih.govnih.gov Similarly, enhancing the activity of acetyl-CoA synthetase (ACS) can boost the supply of the precursor. nih.gov

    Another effective strategy is to block competing pathways that consume fatty acids, such as the β-oxidation pathway in peroxisomes. nih.govnih.gov Deleting the PEX10 gene in Y. lipolytica, which is essential for peroxisome biogenesis, has been shown to inhibit the catabolism of long-chain fatty acids (LCFA-CoA) and triple the production of very-long-chain fatty acids (VLCFAs). nih.gov

    Researchers have successfully engineered Y. lipolytica for the production of specific high-value fatty acid derivatives. For example, by overexpressing β-ketoacyl-CoA synthases (KCSs) from Arabidopsis thaliana, the yeast was able to synthesize C20–C22 VLCFAs. nih.gov Further engineering, including the introduction of an elongase from Mortierella alpina and overexpression of an aldehyde dehydrogenase (ALDH) from E. coli to increase the acetyl-CoA pool, resulted in a 1.7-fold increase in VLCFA titers, reaching 280 mg/L. nih.gov This engineered strain could also produce VLCFA derivatives like fatty alcohols and wax esters by introducing fatty acid reductases (FARs) and wax ester synthases (WSs). nih.gov

    Table 1: Metabolic Engineering Strategies for Enhanced Lipid and Fatty Acid Derivative Production

    Target ProductMicroorganismKey Engineering StrategyResultReference
    Lipids (Triacylglycerols)Yarrowia lipolyticaCo-expression of Acetyl-CoA Carboxylase (ACC1) and Diacylglycerol Acyltransferase (DGA1)4.7-fold increase in lipid content compared to control. nih.gov
    Very-Long-Chain Fatty Acids (VLCFAs, C22-C24)Yarrowia lipolyticaDeletion of peroxisome gene (PEX10); Overexpression of elongases (MaELO3, CaKCS) and aldehyde dehydrogenase (ALDH)1.7-fold increase in VLCFA titers (280 mg/L). nih.gov
    Fatty Acid-Derived Biofuels (n-butanol)Saccharomyces cerevisiaeInactivation of genes for ethanol and glycerol formation (ADH1, ADH4, GPD1, GPD2) to redirect flux to acetyl-CoAProduction of 100 mg/L of n-butanol. encyclopedia.pub
    Odd-Chain Fatty Acids (OCFAs)Yarrowia lipolyticaOverexpression of the aspartate/α-ketobutyrate pathway combined with a high lipid-accumulation strategy7.2-fold improvement in glucose-based OCFA production (0.36 g/L). nih.gov

    Production of Polyketides and Isoprenoids

    Acetyl-CoA serves as the central precursor for the biosynthesis of two large and diverse classes of natural products: polyketides and isoprenoids. nih.govresearchgate.net Polyketides are assembled from acetyl-CoA and its derivative, malonyl-CoA, while isoprenoids are synthesized via the mevalonate (MVA) pathway, which also starts with acetyl-CoA. biorxiv.orgfrontiersin.org These compounds have wide-ranging applications as pharmaceuticals, fine chemicals, and polymers. biorxiv.org

    Metabolic engineering of microbial hosts like E. coli and various yeasts aims to enhance the supply of cytosolic acetyl-CoA for these biosynthetic pathways. biorxiv.org A key challenge is that the native pathways for acetyl-CoA production are often lengthy and subject to complex regulation. biorxiv.org To overcome this, synthetic pathways and metabolic shortcuts are engineered. For example, a bacterial-derived pyruvate dehydrogenase complex (PDH) has been successfully expressed in the cytosol of Y. lipolytica to create a more direct and efficient route from pyruvate to acetyl-CoA, boosting the production of the polyketide triacetic acid lactone (TAL). biorxiv.org

    In the context of isoprenoid production, a major competing pathway is the synthesis of ergosterol, a vital component of the yeast cell membrane. The enzyme squalene (B77637) synthase (ERG9) diverts farnesyl pyrophosphate (FPP), a key intermediate, towards ergosterol. oup.com By inhibiting or downregulating ERG9 expression, more FPP becomes available for the production of other desired isoprenoids. oup.com This strategy, combined with increasing the acetyl-CoA supply by expressing a feedback-insensitive acetyl-CoA synthetase (acsL641P) and boosting coenzyme A biosynthesis, dramatically increased mevalonate production in S. cerevisiae to 13.3 g/L in bioreactors. oup.com

    Table 2: Engineering Strategies for Polyketide and Isoprenoid Bioproduction

    Target ProductMicroorganismKey Engineering StrategyResultReference
    Triacetic Acid Lactone (TAL)Yarrowia lipolyticaExpression of a cytosolic bacterial pyruvate dehydrogenase complex (Ec-PDH)Significantly improved TAL production (4.76 g/L from acetic acid). biorxiv.org
    Triacetic Acid Lactone (TAL)Pichia pastorisIntroduction of 2-pyrone synthase (Gh2PS), a post-translational regulation-free acetyl-CoA carboxylase (ScACC1*), and a phosphoketolase pathwayProduction of 825.6 mg/L TAL from xylose. mdpi.com
    MevalonateSaccharomyces cerevisiaeExpression of feedback-insensitive acetyl-CoA synthetase (Se-acsL641P); Inhibition of squalene synthase (ERG9); Overexpression of pantothenate kinase (CAB1)~360-fold increase in mevalonate titers (13.3 g/L). oup.com
    MevalonateSaccharomyces cerevisiaeExpression of a pyruvate dehydrogenase (Pdh) bypass3-fold increase in cytosolic acetyl-CoA concentration, improving mevalonate production from 1.78 to 2.52 mM. nih.gov

    Engineering for Industrial Solvents and Fuels

    The production of next-generation biofuels and industrial solvents from renewable feedstocks is a cornerstone of the bio-based economy. Many of these target molecules, such as n-butanol and the jet-fuel precursor α-farnesene, are derived from acetyl-CoA. frontiersin.orgtudelft.nl Oleaginous yeasts, which naturally have an efficient acetyl-CoA supply for lipid synthesis, are particularly attractive hosts for producing these compounds. frontiersin.org

    Engineering efforts focus on diverting the high flux of acetyl-CoA from its native pathways towards the production of these non-native chemicals. This often requires the introduction of heterologous biosynthetic pathways. For instance, the production of α-farnesene in Y. lipolytica was achieved by overexpressing a codon-optimized apple α-farnesene synthase gene along with other genes in the mevalonate pathway. frontiersin.org

    Table 3: Metabolic Engineering for Industrial Solvents and Fuels

    Target ProductMicroorganismKey Engineering StrategyResultReference
    α-Farnesene (Bio-jet fuel precursor)Yarrowia lipolyticaOverexpression of codon-optimized α-farnesene synthase and genes of the mevalonate pathwayDemonstrated production of α-farnesene in an oleaginous yeast host. frontiersin.org
    Poly-3-hydroxybutyrate (PHB)Yarrowia lipolyticaExpression of the PHB biosynthetic pathwayProduction of 7.35 g/L PHB, the highest reported in yeast at the time. frontiersin.org
    Platform Strains for Acetyl-CoA DerivativesSaccharomyces cerevisiaeExpression of a functional pyruvate dehydrogenase (PDH) complex in the cytosolCreates a more ATP-efficient pathway for cytosolic acetyl-CoA, improving theoretical yields of derived products. nih.gov

    Dynamic Regulation of Acetyl Coenzyme A Pathways in Microbial Cell Factories

    Several strategies have been developed to achieve dynamic control. Recombinase-based genetic circuits, for example, can act as switches to turn pathways on or off in response to specific conditions. nih.gov In a study on butyrate (B1204436) production in E. coli, a "turn-on" switch was used to activate the butyrate biosynthetic pathway, while a "turn-off" switch was used to downregulate pathways involved in cell growth, thereby redirecting the acetyl-CoA pool towards the product. nih.gov A more advanced approach used a recombinase-based inverter (RBI) for dual control, simultaneously activating production and repressing growth, which significantly increased the final butyrate titer to 34 g/L. nih.gov

    CRISPR interference (CRISPRi) is another powerful tool for dynamic regulation. researchgate.net By designing guide RNAs that target essential genes, their expression can be precisely reduced at a desired time. In Pseudomonas putida, CRISPRi was used to dynamically downregulate the expression of genes for citrate (B86180) synthase (gltA) and acetyl-CoA carboxylase (accA). researchgate.net This strategy prevented the diversion of acetyl-CoA into the TCA cycle and fatty acid synthesis, leading to an 8-fold increase in the intracellular acetyl-CoA content and a 5-fold increase in the production of poly(3-hydroxybutyrate) (PHB), an acetyl-CoA-derived biopolymer. researchgate.net These dynamic control systems are crucial for developing high-performance microbial cell factories by resolving the competition for acetyl-CoA and optimizing the distribution of carbon flux. nih.gov

    Table 4: Dynamic Regulation Strategies for Acetyl-CoA Pathways

    Regulatory StrategyMicroorganismMechanismTarget ApplicationResultReference
    Recombinase-based Inverter (RBI)Escherichia coliDynamic dual control: activates butyrate synthesis pathway while repressing cell growth pathwaysButyrate productionIncreased final titer to 34 g/L. nih.gov
    CRISPR interference (CRISPRi)Pseudomonas putidaDynamic reduction of gene expression for citrate synthase (gltA) and acetyl-CoA carboxylase (accA)Poly(3-hydroxybutyrate) (PHB) production8-fold increase in acetyl-CoA content and 5-fold increase in PHB titers. researchgate.net
    Biosensor-based RegulationSaccharomyces cerevisiaeA p-coumaroyl-CoA-responsive transcriptional repressor (CouR) modulates the expression of 4-coumarate:CoA ligase (4CL)Naringenin productionBalanced precursor supply and alleviated toxicity from p-coumaroyl-CoA accumulation. acs.org
    Pathway Engineering and EvolutionSaccharomyces cerevisiaeDynamically down-regulated acetyl-CoA carboxylase (ACC) as a complementary acetyl-CoA pathwayMevalonate productionMore than 2-fold increase in yield. nih.gov

    Evolutionary and Comparative Perspectives of Acetyl Coenzyme a Metabolism

    Antiquity of the Acetyl Coenzyme A Pathway in Primitive Organisms

    The Acetyl Coenzyme A (Acetyl-CoA) pathway, also known as the Wood-Ljungdahl (WL) pathway, is widely considered to be among the most ancient of all metabolic routes. nih.govfrontiersin.org Its origins are thought to trace back to the earliest life on Earth, potentially preceding the advent of genes and complex enzymes. nih.govknowablemagazine.org Several lines of evidence support the profound antiquity of this pathway, suggesting it was operational in the Last Universal Common Ancestor (LUCA) and fueled the first free-living cells. nih.govknowablemagazine.org

    Microbiologists have long regarded the acetyl-CoA pathway as ancient, a view supported by both classical and modern evidence. nih.govfrontiersin.orgnih.gov Unlike the other five known CO2 fixation pathways, the acetyl-CoA pathway is linear rather than cyclic, is the only one that is exergonic (releases energy), and is found in both Bacteria and Archaea, the two primary domains of life. nih.govfrontiersin.org This distribution strongly implies its presence in LUCA. knowablemagazine.org Furthermore, its strict anaerobic nature and reliance on transition metal clusters are consistent with the conditions presumed for early Earth. nih.gov Carbon isotope evidence found in rocks dating back 3.8 to 3.95 billion years is consistent with the operation of the acetyl-CoA pathway, suggesting its processes were active in the early Archean Eon. nih.gov

    The evolution of the enzymatic acetyl-CoA pathway is thought to have been preceded by non-enzymatic, geochemical reactions. nih.govnih.gov Research has demonstrated that mineral catalysts, particularly those containing iron and nickel like the alloy awaruite (Ni3Fe), can facilitate the conversion of H2 and CO2 into key metabolic products such as formate (B1220265), acetate (B1210297), and pyruvate (B1213749) under conditions mimicking those of hydrothermal vents. nih.govknowablemagazine.orgfrontiersin.orgnih.gov This suggests that life's first metabolic pathways were patterned along these naturally occurring mineral-catalyzed reactions, with enzymes later evolving to enhance their efficiency. nih.govresearchgate.net The core of the modern enzymatic pathway, the carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS) complex, still contains nickel-iron-sulfur clusters at its active sites, a likely relic of its geochemical origins. knowablemagazine.orgnih.gov

    The concept of a "Thioester World" posits that thioesters, like acetyl-CoA, were central to a primordial metabolism before the evolution of ATP. frontiersin.org Thioesters are energy-rich compounds that could have acted as both carbon sources and primitive energy currencies. nih.govchemrxiv.org In acetogens, the exergonic reduction of CO2 with H2 leads to the formation of acyl phosphates, a process where the energy for the phosphate (B84403) bond comes from the reactive carbonyl group, not from a pre-existing high-energy phosphate donor like ATP. nih.govnih.govresearchgate.net This highlights the pathway's role not just in fixing carbon, but in primordial energy conservation through substrate-level phosphorylation, potentially linking a thioester-based metabolism to the modern phosphate-based one. nih.govfrontiersin.org

    The core enzymatic machinery of the WL pathway, while ancient, shows evolutionary divergence. The CODH/ACS complex, responsible for the final synthesis of acetyl-CoA, is conserved across acetogens and methanogens. frontiersin.orgpnas.org However, the "methyl branch" of the pathway, which synthesizes the methyl group, is not conserved between Bacteria and Archaea, indicating divergence after their lineages split. frontiersin.org Phylogenomic studies of the five-subunit CODH/ACS complex show it has been remarkably conserved through vertical inheritance over geological time, suggesting it was already at work in LUCA. pnas.org

    Table 1: Key Enzymes of the Wood-Ljungdahl (Acetyl-CoA) Pathway
    Enzyme/ComplexFunction in the PathwayDomain(s)Reference
    Carbon Monoxide Dehydrogenase/Acetyl-CoA Synthase (CODH/ACS)A bifunctional complex. CODH reduces CO2 to CO. ACS condenses the CO, a methyl group, and Coenzyme A to form acetyl-CoA.Bacteria, Archaea frontiersin.orgpnas.orglibretexts.org
    Formate DehydrogenaseReduces CO2 to formate (first step of the methyl branch in many organisms).Bacteria, Archaea nih.gov
    Formyl-THF SynthetaseAttaches formate to tetrahydrofolate (THF) (in Bacteria) or tetrahydromethanopterin (H4MPT) (in Archaea).Bacteria, Archaea pnas.org
    Methylenetetrahydrofolate DehydrogenaseCatalyzes intermediate reduction steps in the methyl branch.Bacteria, Archaea nih.gov
    Methylenetetrahydrofolate ReductaseCatalyzes the final reduction to a methyl group attached to THF.Bacteria nih.gov
    Corrinoid Iron-Sulfur Protein (CFeSP)Accepts the methyl group from methyl-THF and transfers it to ACS.Bacteria, Archaea pnas.org

    Comparative Analysis of Acetyl Coenzyme A Metabolism Across Biological Systems

    Acetyl-CoA is a universally critical metabolic hub, connecting the catabolism of carbohydrates, lipids, and amino acids with a vast array of biosynthetic pathways. nih.govwikipedia.orgfrontiersin.org However, the specific routes for its synthesis and utilization exhibit significant diversity across the major domains of life, reflecting distinct evolutionary histories and metabolic adaptations.

    Bacteria and Archaea: In many anaerobic bacteria and archaea, particularly acetogens and methanogens, the primary route for acetyl-CoA synthesis for both carbon fixation and energy conservation is the ancient Wood-Ljungdahl pathway. frontiersin.orglibretexts.orglibretexts.org This pathway allows these organisms to grow autotrophically using simple compounds like H2 and CO2. frontiersin.org While the core CODH/ACS complex is homologous in both domains, there are key differences. For instance, the C1-carrier cofactors differ, with bacteria typically using tetrahydrofolate (THF) and archaea using tetrahydromethanopterin (H4MPT) in the methyl branch. pnas.org Furthermore, the subunit composition of the CODH/ACS complex itself shows domain-specific modifications. pnas.orgmdpi.com

    Protists: Protists, a diverse group of eukaryotes, display remarkable metabolic plasticity, especially in anaerobic or microaerophilic environments. oup.comroyalsocietypublishing.org Many anaerobic protists have replaced the typical mitochondrial pyruvate dehydrogenase (PDH) complex with alternative enzymes for converting pyruvate to acetyl-CoA. nih.gov Common alternatives include the oxygen-sensitive enzymes pyruvate:ferredoxin oxidoreductase (PFO) and pyruvate formate-lyase (PFL). oup.com The subsequent fate of acetyl-CoA also varies. For example, in Trichomonas vaginalis, acetyl-CoA is converted to acetate to generate ATP via the enzymes acetate:succinate CoA-transferase (ASCT) and succinyl-CoA synthetase (SCS). nih.govnih.gov In contrast, Giardia lamblia uses a different two-step pathway involving acetyl-CoA synthetase [ADP-forming] to produce ATP and acetate. nih.govnih.gov

    Plants: Plant acetyl-CoA metabolism is characterized by its compartmentalization and biosynthetic versatility. nih.gov Acetyl-CoA is produced in mitochondria (from pyruvate), plastids (from pyruvate), and peroxisomes (from fatty acid β-oxidation). nih.gov Unlike animals, plants possess the glyoxylate (B1226380) cycle, a metabolic pathway that allows them to achieve a net conversion of acetyl-CoA (derived from stored fats) into carbohydrates like glucose, which is crucial for processes like seed germination. brainly.comwikipedia.org Cytosolic acetyl-CoA in plants is a vital precursor for a vast array of secondary metabolites, including flavonoids and terpenoids, as well as for the synthesis of waxes and seed oils. wikipedia.orgmdpi.commdpi.com The enzyme acetyl-CoA carboxylase (ACCase), which converts acetyl-CoA to malonyl-CoA, exists in different forms in plants, with the cytosolic (homomeric) form providing precursors for secondary metabolism and the plastidial (heteromeric) form primarily supplying fatty acid synthesis. mdpi.com

    Animals: In animals, acetyl-CoA metabolism is central to energy balance. The primary sources of acetyl-CoA are the breakdown of glucose via glycolysis and pyruvate oxidation, the β-oxidation of fatty acids, and the catabolism of certain amino acids. wikipedia.orgfrontiersin.org This acetyl-CoA primarily enters the citric acid cycle in the mitochondria to be oxidized for ATP production. wikipedia.org Animals lack the glyoxylate cycle and therefore cannot perform a net synthesis of glucose from the acetyl-CoA derived from fatty acids. brainly.comwikipedia.org Cytosolic acetyl-CoA, transported from the mitochondria via a citrate (B86180) shuttle, is the building block for the synthesis of fatty acids and cholesterol. wikipedia.orgwikipedia.org

    Table 2: Comparative Overview of Acetyl-CoA Metabolism
    FeatureBacteria/ArchaeaProtists (Anaerobic)PlantsAnimalsReference
    Primary Synthesis Route Wood-Ljungdahl pathway (in acetogens/methanogens); Pyruvate DehydrogenasePyruvate:ferredoxin oxidoreductase (PFO); Pyruvate formate-lyase (PFL)Pyruvate Dehydrogenase (mitochondria); Plastidial pathways; β-oxidation (peroxisomes)Pyruvate Dehydrogenase (from glucose); β-oxidation (from fatty acids) frontiersin.orgwikipedia.orgroyalsocietypublishing.org
    Net Glucose Synthesis from Acetyl-CoA? Yes (via various pathways)Generally noYes (via Glyoxylate Cycle)No brainly.comwikipedia.org
    Key Unique Function(s) Chemoautotrophic growth on H2 + CO2; MethanogenesisDiverse fermentation pathways for ATP synthesis from acetyl-CoA (e.g., via ASCT or ACS)Synthesis of a wide range of secondary metabolites (flavonoids, terpenoids); Compartmentalized synthesisKetone body formation (liver); Cholesterol synthesis frontiersin.orgwikipedia.orgnih.gov
    Primary Catabolic Fate Biosynthesis; Acetate/Methane formationExcreted as fermentation products (e.g., acetate, ethanol)Citric Acid Cycle; BiosynthesisCitric Acid Cycle frontiersin.orgnih.govwikipedia.org

    Q & A

    Q. What are the primary experimental applications of acetyl coenzyme A sodium salt in enzymatic studies?

    Acetyl coenzyme A (acetyl-CoA) sodium salt is essential as a cofactor in enzymatic acetyl transfer reactions, particularly in histone acetyltransferase (HAT)-mediated post-translational modifications and metabolic pathways like the citric acid cycle . For example, it serves as an acetyl donor in chromatin remodeling studies, enabling the acetylation of histones and non-histone proteins, which can be quantified via Western blotting or mass spectrometry .

    Q. How should this compound be prepared and stored to maintain stability?

    • Preparation : Dissolve in deionized water at 50–100 mg/mL (neutral pH) to avoid hydrolysis. Use freshly prepared solutions for critical assays, as stability decreases over time .
    • Storage : Store lyophilized powder at -20°C in anhydrous conditions. For short-term use (≤2 weeks), aliquot solutions and freeze at -20°C. Avoid repeated freeze-thaw cycles .

    Advanced Research Questions

    Q. What methodological challenges arise when quantifying acetyl-CoA in tissue extracts, and how can they be addressed?

    Challenges :

    • Low sensitivity : NMR spectroscopy struggles with sub-µM concentrations due to signal overlap .
    • Oxidation artifacts : CoA and acetyl-CoA degrade into disulfide adducts (e.g., CoA-S-S-glutathione) during sample preparation .

    Solutions :

    • NMR optimization : Use 800 MHz spectrometers with cryoprobes to enhance resolution. Apply 2D experiments (TOCSY, DQF-COSY) to resolve overlapping peaks in complex matrices like liver or brain extracts .
    • Sample degassing : Sparge solvents with helium/argon and seal NMR tubes to prevent oxidation. Degassed samples show stable CoA/acetyl-CoA levels for 24+ hours .

    Q. How can discrepancies in acetyl-CoA measurements between HPLC and enzymatic assays be resolved?

    Key factors :

    • Chromatographic interference : HPLC may fail to separate acetyl-CoA from structurally similar metabolites (e.g., succinyl-CoA). Use reverse-phase columns with ion-pairing agents (e.g., tributylamine) for better resolution .
    • Enzymatic specificity : Enzymatic assays (e.g., using citrate synthase) may cross-react with acyl-CoA derivatives. Validate with knockout controls or spiked recovery experiments .

    Validation protocol :

    • Spike tissue extracts with isotopically labeled acetyl-CoA (e.g., ¹³C₂-acetyl-CoA) and compare recovery rates across methods .
    • Cross-validate using orthogonal techniques (e.g., LC-MS/MS with MRM transitions for m/z 808→305) .

    Methodological Recommendations

    • For tissue-specific studies : Optimize extraction protocols (e.g., cold methanol/chlorform for liver; perchloric acid for brain) to maximize acetyl-CoA recovery .
    • For dynamic assays : Use real-time NMR or stopped-flow enzymatic assays to monitor acetyl-CoA turnover in mitochondrial preparations .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.